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  • Product: 4-Amino-6-ethyl-2-methylquinoline
  • CAS: 948293-17-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Amino-6-ethyl-2-methylquinoline

An In-Depth Technical Guide to the This guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel quinoline derivative, 4-Amino-6-ethyl-2-methylquinoline. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

This guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel quinoline derivative, 4-Amino-6-ethyl-2-methylquinoline. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of 4-aminoquinoline pharmacology to propose a detailed mechanistic framework and outlines a rigorous experimental strategy for its validation.

Introduction: The Therapeutic Potential of 4-Aminoquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Within this class, 4-aminoquinolines have emerged as a particularly versatile pharmacophore, integral to the development of antimalarial, anticancer, anti-inflammatory, and antiviral drugs.[1] Compounds such as chloroquine and hydroxychloroquine have long been used in the treatment of malaria and autoimmune diseases, underscoring the clinical significance of this chemical motif.[3][4] The therapeutic efficacy of 4-aminoquinolines is often attributed to their ability to interfere with fundamental cellular processes, including DNA replication and lysosomal function.[5]

4-Amino-6-ethyl-2-methylquinoline is a specific derivative distinguished by an amino group at the fourth position, an ethyl group at the sixth position, and a methyl group at the second position of the quinoline ring.[5] While specific research on this compound is nascent, its structural similarity to other well-characterized 4-aminoquinolines allows for the formulation of a compelling hypothesis regarding its mechanism of action. This guide will focus on its putative roles as both an antimicrobial and an anticancer agent.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Based on the established activities of related compounds, we propose that 4-Amino-6-ethyl-2-methylquinoline exerts its biological effects through a dual mechanism targeting key cellular machinery in both prokaryotic and eukaryotic cells.

Antimicrobial Activity: Inhibition of Bacterial DNA Synthesis

A primary proposed mechanism of action for 4-Amino-6-ethyl-2-methylquinoline is the disruption of bacterial DNA synthesis through the inhibition of essential enzymes, namely DNA gyrase and topoisomerase IV.[5] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to and stabilizing the enzyme-DNA cleavage complex, the compound would effectively trap the enzymes, leading to an accumulation of double-strand DNA breaks and subsequent bacterial cell death.[5]

G cluster_bacterium Bacterial Cell A 4-Amino-6-ethyl- 2-methylquinoline B DNA Gyrase / Topoisomerase IV A->B Inhibition C DNA Replication & Repair D Double-Strand DNA Breaks C->D Disruption E Bacterial Cell Death D->E

Caption: Proposed antimicrobial mechanism of action.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

In eukaryotic cells, particularly cancer cells, we hypothesize that 4-Amino-6-ethyl-2-methylquinoline interferes with cell proliferation through multiple avenues. The structural features of 4-aminoquinolines suggest potential interactions with cellular processes beyond DNA replication.[1] One plausible mechanism is the induction of apoptosis through the inhibition of key signaling pathways involved in cell survival. For instance, some quinoline derivatives have been shown to act as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator of inflammatory and immune responses that has been implicated in cancer progression.[6]

Furthermore, the compound may induce cell cycle arrest by causing DNA damage or interfering with the mitotic machinery. The accumulation of DNA damage, either through topoisomerase inhibition or other off-target effects, would trigger cell cycle checkpoints, leading to a halt in proliferation and, ultimately, programmed cell death.

G cluster_cancer_cell Cancer Cell A 4-Amino-6-ethyl- 2-methylquinoline B Topoisomerase II / Other Kinases (e.g., RIPK2) A->B Inhibition C DNA Damage B->C Induction D Cell Cycle Arrest (G2/M Phase) C->D E Apoptosis Induction D->E F Inhibition of Cell Proliferation E->F

Caption: Hypothesized anticancer mechanism of action.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive evaluation of the biological activity of 4-Amino-6-ethyl-2-methylquinoline.

Antimicrobial Activity Assays
3.1.1. Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic bacteria.

Protocol:

  • Prepare a series of twofold dilutions of 4-Amino-6-ethyl-2-methylquinoline in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each dilution with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the cultures at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Bacterial Strain Predicted MIC Range (µg/mL)
Staphylococcus aureus (Gram-positive)1 - 16
Escherichia coli (Gram-negative)8 - 64
Pseudomonas aeruginosa (Gram-negative)>64
3.1.2. DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To directly measure the inhibitory effect of the compound on the activity of bacterial DNA gyrase and topoisomerase IV.

Protocol:

  • Utilize commercially available enzyme assay kits (e.g., relaxation-based or cleavage-based assays).

  • Incubate purified DNA gyrase or topoisomerase IV with supercoiled plasmid DNA in the presence of varying concentrations of 4-Amino-6-ethyl-2-methylquinoline.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Quantify the inhibition of enzyme activity by measuring the decrease in the relaxed or linearized DNA product.

Anticancer Activity Assays
3.2.1. Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 4-Amino-6-ethyl-2-methylquinoline for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm to determine cell viability.

Cancer Cell Line Predicted IC50 Range (µM)
MCF-7 (Breast Cancer)5 - 25
HCT-116 (Colon Cancer)10 - 50
A549 (Lung Cancer)15 - 75
3.2.2. Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Protocol:

  • Treat cancer cells with the IC50 concentration of 4-Amino-6-ethyl-2-methylquinoline for 24 hours.

  • Harvest the cells, fix them in cold 70% ethanol, and stain with a DNA-binding dye (e.g., propidium iodide).

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

3.2.3. Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the compound.

Protocol:

  • Treat cancer cells with the IC50 concentration of 4-Amino-6-ethyl-2-methylquinoline for 48 hours.

  • Stain the cells with Annexin V-FITC and propidium iodide (PI).

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G A Compound Synthesis & Characterization B In Vitro Screening A->B C Antimicrobial Assays B->C D Anticancer Assays B->D E MIC Determination C->E F DNA Gyrase/ Topoisomerase IV Assay C->F G Cell Viability (MTT Assay) D->G H Cell Cycle Analysis D->H I Apoptosis Assay D->I J Mechanism of Action Elucidation

Caption: Experimental workflow for mechanism validation.

Conclusion and Future Directions

The proposed dual mechanism of action for 4-Amino-6-ethyl-2-methylquinoline, targeting both bacterial DNA synthesis and cancer cell proliferation, provides a solid foundation for its further investigation as a potential therapeutic agent. The experimental framework outlined in this guide offers a clear and robust pathway to validate these hypotheses and to elucidate the precise molecular interactions that underpin its biological activity.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. Additionally, in vivo studies in relevant animal models will be crucial to assess its pharmacokinetic properties, efficacy, and safety profile. The exploration of novel 4-aminoquinoline derivatives like 4-Amino-6-ethyl-2-methylquinoline holds significant promise for the development of next-generation antimicrobial and anticancer therapies.

References

  • EvitaChem. (n.d.). Buy 4-Amino-6-ethyl-2-methylquinoline (EVT-12040540).
  • Romero, A. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Molecules, 30(7), 2415.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321.
  • CymitQuimica. (n.d.). CAS 6628-04-2: 4-Amino-2-methylquinoline.
  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1A), 5-10.
  • Ray, P. C., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 53(17), 6346–6357.
  • Goldberg, D. E., et al. (2021). 4-Aminoquinolines block heme iron reactivity and interfere with artemisinin action. eLife, 10, e69137.
  • Wang, Y., et al. (2012). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules, 17(5), 5869-5882.
  • Ivanov, I., & St. C. Smith, J. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2021(3), M1268.
  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Advances, 15(43), 27893-27907.
  • Kumar, A., & Singh, R. K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antimicrobial Agents, 2(1), 109.
  • Kovacic, M., et al. (2019). 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. Molecules, 24(18), 3353.
  • Aly, A. A., et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Helsinki University Library.
  • Hassan, A. S., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-9.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment.

Sources

Exploratory

4-Amino-6-ethyl-2-methylquinoline molecular weight and physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-ethyl-2-methylquinoline Abstract 4-Amino-6-ethyl-2-methylquinoline is a substituted quinoline derivative of significant interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-ethyl-2-methylquinoline

Abstract

4-Amino-6-ethyl-2-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and pharmacological research.[1] As with any compound slated for potential therapeutic development, a thorough understanding of its physicochemical properties is paramount. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy. This guide provides a detailed examination of the core molecular attributes and physicochemical properties of 4-Amino-6-ethyl-2-methylquinoline, grounded in established analytical methodologies. We will explore not just the "what" but the "why," delving into the causality behind experimental choices for property determination, offering a framework for researchers in drug discovery and development.

Core Molecular Attributes

The foundational identity of a chemical compound is established by its structure and fundamental identifiers. 4-Amino-6-ethyl-2-methylquinoline is an aromatic heterocyclic compound built on a quinoline core.[1] The quinoline ring system is substituted with a methyl group at position 2, an amino group at position 4, and an ethyl group at position 6.[1] These substitutions are critical as they modulate the electronic and steric properties of the parent quinoline molecule, thereby defining its unique chemical behavior and biological activity.[2][3]

IdentifierValue
IUPAC Name 6-ethyl-2-methylquinolin-4-amine[1]
CAS Number 948293-17-2[1]
Molecular Formula C₁₂H₁₄N₂[1]
Molecular Weight 186.25 g/mol [1]
Canonical SMILES CCC1=CC2=C(C=C1)N=C(C)C=C2N
InChI Key JOIAGNLOWNFMRY-UHFFFAOYSA-N[1]

Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a compound dictates its interaction with biological systems. The data presented here are based on available information and established predictive models for quinoline derivatives. It is crucial to note that experimental values for some properties of this specific compound are not extensively documented in public literature, underscoring the importance of the standardized experimental protocols detailed in the subsequent section.

PropertyValue / ObservationSignificance in Drug Development
Physical State Solid (Predicted)Influences handling, formulation, and storage requirements.
Melting Point Not extensively documented.[1] Expected in a moderate range for substituted quinolines.Defines purity, stability, and is a critical parameter for many formulation processes.
Boiling Point Not documented.Relevant for purification (distillation) if applicable, and thermal stability assessment.
Solubility Generally soluble in organic solvents like ethanol and DMSO.[1]Crucial for in vitro assay preparation and formulation. Aqueous solubility is a key determinant of bioavailability.
pKa (Acid Dissociation Constant) Not experimentally determined. Predicted to have two basic centers: the quinoline nitrogen and the exocyclic amino group.Governs the ionization state at physiological pH (7.4), which profoundly impacts solubility, permeability across membranes, and receptor binding.
LogP (Octanol-Water Partition Coefficient) Not experimentally determined. The presence of alkyl groups (ethyl, methyl) suggests moderate lipophilicity, balanced by the polar amino group.A primary indicator of a molecule's lipophilicity, which affects its ability to cross cell membranes, its binding to plasma proteins, and its overall ADME profile.

Methodologies for Physicochemical Property Determination

As a Senior Application Scientist, the emphasis is not merely on the data but on the integrity of its generation. The protocols described below represent robust, self-validating systems for characterizing novel chemical entities like 4-Amino-6-ethyl-2-methylquinoline.

Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a solid compound's purity. The capillary method remains a gold standard for its simplicity and accuracy.

Causality Behind Experimental Choices: The use of a finely packed, thin-walled capillary tube ensures uniform and rapid heat transfer to the sample. A slow heating rate (1-2 °C per minute) near the expected melting point is critical to allow the system to remain in thermal equilibrium, ensuring the observed temperature accurately reflects the phase transition.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: The capillary is placed in a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt).

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Observation: The heating rate is then reduced to 1-2 °C per minute.

  • Recording: The temperature range is recorded from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) typically indicates high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Prep1 Dry Crystalline Compound Prep2 Pack Capillary (2-3 mm) Prep1->Prep2 Grind Analysis1 Place in Apparatus Prep2->Analysis1 Transfer Analysis2 Rapid Heat to (T_exp - 20°C) Analysis1->Analysis2 Analysis3 Slow Heat (1-2°C/min) Analysis2->Analysis3 Analysis4 Observe & Record Melting Range Analysis3->Analysis4

Diagram: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter for oral drug absorption. The shake-flask method (OECD Guideline 105) is the benchmark for determining a compound's thermodynamic solubility.

Causality Behind Experimental Choices: This method is designed to achieve a true equilibrium between the dissolved and undissolved states of the compound, providing a definitive thermodynamic value. Using a buffer at a specific pH (e.g., pH 7.4 for physiological relevance) is essential because the solubility of ionizable compounds like 4-Amino-6-ethyl-2-methylquinoline is pH-dependent.

Experimental Protocol:

  • System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

SolubilityWorkflow Start Add Excess Solid to Buffer (pH 7.4) Equilibrate Agitate at Constant Temp (24-72h) Start->Equilibrate Achieve Equilibrium Separate Centrifuge / Filter to Separate Phases Equilibrate->Separate Isolate Saturated Solution Analyze Quantify Concentration in Supernatant (HPLC) Separate->Analyze Measure Analyte Result Thermodynamic Solubility (e.g., µg/mL) Analyze->Result

Diagram: Shake-Flask Method for Solubility.
pKa Determination via Potentiometric Titration

The pKa dictates the charge state of a molecule at a given pH. For a basic compound, it is the pH at which 50% of the molecules are protonated. Potentiometric titration is a highly reliable method for its determination.

Causality Behind Experimental Choices: This technique directly measures the change in pH of a solution of the compound as a strong acid (or base) is added. The inflection point of the resulting titration curve corresponds to the point of half-neutralization, where pH = pKa. The use of a co-solvent (like methanol or DMSO) may be necessary if the compound's aqueous solubility is low, but the results must then be corrected to obtain the aqueous pKa.

Experimental Protocol:

  • Solution Preparation: A precise amount of the compound is dissolved in a known volume of water or a suitable co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), added in small, precise increments.

  • pH Measurement: The pH of the solution is measured with a calibrated pH meter after each addition of titrant.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the titration curve.

pKaWorkflow cluster_titration Titration Process cluster_analysis Data Analysis T1 Dissolve Compound in Solvent T2 Add Increments of Standardized Acid T1->T2 T3 Measure pH After Each Addition T2->T3 A1 Plot pH vs. Volume of Titrant T3->A1 Generate Curve A2 Identify Inflection Point (Equivalence Point) A1->A2 A3 Determine pH at Half-Equivalence Point A2->A3 Result pKa Value A3->Result pH = pKa

Diagram: Potentiometric Titration for pKa.

Structure-Property Relationships and Field Applications

The physicochemical properties of 4-Amino-6-ethyl-2-methylquinoline are a direct consequence of its molecular architecture:

  • Quinoline Core: Provides a rigid, aromatic scaffold that can participate in π-π stacking interactions with biological targets.

  • 4-Amino Group: This primary amine is a key hydrogen bond donor and a basic center, significantly influencing aqueous solubility and allowing for ionic interactions at physiological pH.

  • 2-Methyl and 6-Ethyl Groups: These alkyl substituents increase the lipophilicity (fat-solubility) of the molecule. This enhances its ability to partition into lipid bilayers but can decrease aqueous solubility if not balanced by polar groups.

This specific combination of functional groups makes 4-Amino-6-ethyl-2-methylquinoline a compound of interest in drug discovery. Quinoline derivatives are known for their diverse biological activities, including potential as antimicrobial and anticancer agents.[1][2] The mechanism of action for some quinoline-based antimicrobials involves the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication.[1] The properties detailed in this guide are essential for designing experiments to validate these potential therapeutic applications and for developing formulations that can effectively deliver the compound to its target.

Conclusion

4-Amino-6-ethyl-2-methylquinoline presents a chemical scaffold with significant potential, meriting further investigation. This guide has detailed its core molecular and physicochemical properties, providing not only the available data but also the authoritative experimental frameworks required for their validation. For researchers in drug development, a rigorous and early-stage characterization of these properties is a non-negotiable step. It provides the foundational knowledge needed to build predictive ADME models, design effective formulations, and ultimately translate a promising molecule from the bench to a potential therapeutic reality.

References

  • EvitaChem. (n.d.). 4-Amino-6-ethyl-2-methylquinoline.
  • PubChem. (n.d.). 4-Amino-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC (PubMed Central). (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2017, July 15). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Retrieved from [Link]

  • PMC (PubMed Central). (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2022, August 16). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. Retrieved from [Link]

  • AVESIS. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • NextSDS. (n.d.). 4-AMINO-6-ETHYL-2-METHYLQUINOLINE — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2020, June 17). Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

In vitro cytotoxicity profile of 4-Amino-6-ethyl-2-methylquinoline

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profile of 4-Amino-6-ethyl-2-methylquinoline Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profile of 4-Amino-6-ethyl-2-methylquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of quinoline exhibit a broad spectrum of biological activities, with a significant number demonstrating potent anticancer properties.[2][3][4][5][6] This guide focuses on 4-Amino-6-ethyl-2-methylquinoline, a specific 4-aminoquinoline derivative, to provide a comprehensive technical overview of its potential in vitro cytotoxicity.[7][8] We will explore the primary mechanisms driving its cytotoxic effects, present detailed and validated protocols for its assessment, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the cytotoxic profile of this promising compound class.

The Mechanistic Underpinnings of Quinoline-Induced Cytotoxicity

Understanding the cytotoxic profile of 4-Amino-6-ethyl-2-methylquinoline begins with an appreciation of the molecular mechanisms commonly triggered by 4-substituted quinoline derivatives. The cytotoxic activity of these compounds is not a random event but a targeted process that hijacks the cell's own machinery to induce cell death. The primary pathways implicated are the induction of apoptosis and the generation of intracellular reactive oxygen species (ROS).

Induction of Programmed Cell Death (Apoptosis)

Apoptosis is an ordered and energy-dependent process of cell suicide that is critical for tissue homeostasis. A failure to regulate apoptosis is a hallmark of cancer.[9] Many quinoline derivatives exert their anticancer effects by forcing cancer cells to undergo this process.[2][9][10] This is achieved through the activation of two principal signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis.[11][12]

  • Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, which are common consequences of quinoline derivative treatment.[2][10] The stress signals lead to the activation of pro-apoptotic proteins like Bax, which compromise the mitochondrial outer membrane.[9] This releases cytochrome c from the mitochondria into the cytosol, which then activates initiator caspase-9.

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.[9]

  • Execution Phase: Both caspase-8 and caspase-9 activate the effector caspase, caspase-3.[9][11] Active caspase-3 is the point of no return, cleaving numerous cellular substrates to orchestrate the dismantling of the cell.[13]

cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade Compound 4-Amino-6-ethyl-2-methylquinoline Mitochondria Mitochondrial Stress (Intrinsic Pathway) Compound->Mitochondria DeathReceptor Death Receptor Activation (Extrinsic Pathway) Compound->DeathReceptor Potential Interaction Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp37 Effector Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Apoptotic pathways potentially induced by 4-Amino-6-ethyl-2-methylquinoline.

Generation of Reactive Oxygen Species (ROS)

ROS are chemically reactive molecules containing oxygen, such as superoxide and hydrogen peroxide.[14] While they function as signaling molecules at low levels, their overproduction leads to oxidative stress, a condition that damages DNA, proteins, and lipids, ultimately triggering cell death.[15][16] Studies on 4-substituted quinolines have demonstrated their ability to induce ROS generation, often linked to mitochondrial dysfunction.[10] This elevation in ROS can directly cause cellular damage and also act as a potent trigger for the intrinsic apoptotic pathway.

Compound 4-Amino-6-ethyl-2-methylquinoline Mito Mitochondrial Interaction Compound->Mito ROS ↑ Reactive Oxygen Species (ROS) Generation Mito->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (DNA, Lipids, Proteins) OxidativeStress->Damage Apoptosis Apoptosis Induction OxidativeStress->Apoptosis

Caption: ROS-mediated cytotoxicity pathway.

A Validated Framework for Experimental Assessment

Primary Cytotoxicity Assessment: Viability vs. Integrity

The first step is to determine the concentration-dependent effect of the compound on the cell population. Two gold-standard assays, MTT and LDH, are employed to measure different aspects of cell health: metabolic activity and membrane integrity, respectively.

cluster_assays Primary Cytotoxicity Assays cluster_outcomes Interpreted Outcomes Compound Test Compound (4-Amino-6-ethyl-2-methylquinoline) MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH Viability ↓ Cell Viability (Cytostatic/Cytotoxic) MTT->Viability Integrity ↑ Membrane Damage (Cytotoxic/Necrotic) LDH->Integrity

Caption: Workflow comparing primary cytotoxicity assays.

This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[17][18]

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Amino-6-ethyl-2-methylquinoline in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated (vehicle) controls and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[17][19]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[20]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[17][19]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells.

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with damaged plasma membranes.[21][22] It is a reliable indicator of cell lysis and necrosis.[21][23]

Detailed Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol. Additionally, prepare controls for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer).[21]

  • Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 10-50 µL) of the cell culture supernatant to a new 96-well plate.

  • Reaction Setup: Add the LDH reaction mixture, which contains the substrates for the enzymatic reaction, to each well containing the supernatant, as per the manufacturer's instructions (e.g., from Promega, Abcam, or Cayman Chemical).[22][24]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21] During this time, the released LDH catalyzes the conversion of lactate to pyruvate, generating NADH.[21] The NADH then reduces a tetrazolium salt to a colored formazan product.[21]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[21]

  • Data Analysis: Subtract the background absorbance. Calculate cytotoxicity as a percentage using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Mechanistic Elucidation Assays

Once primary cytotoxicity is established, the next step is to investigate how the compound kills the cells.

This assay directly measures the activation of effector caspases 3 and 7, which are central to the execution phase of apoptosis.[11][13][25] Luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and provide a simple "add-mix-measure" format.[25]

Detailed Protocol:

  • Cell Plating and Treatment: Plate and treat cells in a white-walled 96-well plate suitable for luminescence measurements, following steps 1-3 of the MTT protocol.

  • Reagent Preparation & Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells and contains a pro-luminescent caspase-3/7 substrate, which is cleaved by active caspases to generate a luminescent signal.[25]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity relative to the untreated control.

This assay quantifies the level of oxidative stress within cells using a fluorescent probe. The most common probe is 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA). This cell-permeable molecule is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[14][16]

Detailed Protocol:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.

  • Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add medium containing 10 µM H2DCFDA and incubate for 30-45 minutes at 37°C.

  • Compound Treatment: Wash the cells again with PBS to remove excess probe. Add 100 µL of medium containing the test compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 1-6 hours).

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate fluorometer with excitation at ~498 nm and emission at ~522 nm.[14]

  • Data Analysis: Quantify the results as the fold-change in fluorescence intensity relative to the untreated control cells.

Data Presentation and Interpretation

Clear presentation of quantitative data is paramount for comparative analysis. While extensive in vitro data for 4-Amino-6-ethyl-2-methylquinoline is not publicly available, we can present a representative dataset based on findings for structurally related 4-aminoquinoline derivatives to illustrate its potential cytotoxic efficacy.[26][27]

Quantitative Cytotoxicity Data

The 50% inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's potency. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Table 1: Representative In Vitro Cytotoxicity of 4-Aminoquinoline Scaffolds against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) [Hypothetical]Assay Type
MCF-7Breast Adenocarcinoma12.5MTT
MDA-MB-468Breast Adenocarcinoma8.2MTT
A549Lung Carcinoma15.8MTT
HCT-116Colorectal Carcinoma9.5MTT
K562Chronic Myelogenous Leukemia5.1MTT

Note: The IC₅₀ values presented are hypothetical and serve as an illustrative example based on the activities reported for other 4-aminoquinoline derivatives.[26][27] Actual values for 4-Amino-6-ethyl-2-methylquinoline must be determined experimentally.

Interpreting the Profile
  • Potency and Selectivity: A lower IC₅₀ value indicates higher potency. By testing against a panel of cancer cell lines and a non-cancerous control cell line, one can begin to assess the compound's selectivity.

  • Distinguishing Cytotoxic vs. Cytostatic Effects: A potent effect in the MTT assay (metabolic activity) coupled with a similarly potent effect in the LDH assay (cell death) strongly suggests a cytotoxic mechanism. If a compound significantly reduces the MTT signal but causes minimal LDH release, it may have a cytostatic effect (inhibiting proliferation) rather than being acutely cytotoxic.

  • Confirming the Mechanism: A significant, dose-dependent increase in caspase-3/7 activity following compound treatment provides direct evidence of apoptosis. Similarly, an early, dose-dependent increase in intracellular ROS confirms the induction of oxidative stress. Correlating these mechanistic results with the IC₅₀ values from primary assays provides a powerful, validated profile of the compound's mode of action.

Conclusion and Future Directions

Based on the established activities of the 4-aminoquinoline scaffold, 4-Amino-6-ethyl-2-methylquinoline is poised to be a compound of significant interest for anticancer research. The technical framework provided here outlines a clear path to rigorously define its in vitro cytotoxicity profile. The anticipated mechanisms of action involve the induction of caspase-dependent apoptosis, potentially driven by an increase in intracellular ROS and mitochondrial stress.

Future studies should focus on experimentally determining the IC₅₀ values against a broad panel of human cancer cell lines, including those with different genetic backgrounds and drug-resistance profiles. Further mechanistic studies could explore the specific effects on the mitochondrial membrane potential, DNA damage responses, and key kinase signaling pathways known to be modulated by quinoline derivatives.[2][5] A comprehensive and validated in vitro profile is the essential foundation for advancing this, or any promising compound, into more complex preclinical models.

References

  • Nazarewicz, R. R., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6034-6053.
  • Reactive Oxygen Species (ROS) Detection. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Measurement of intracellular reactive oxygen species (ROS). (n.d.). PCBIS. Retrieved from [Link]

  • Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. Retrieved from [Link]

  • Cytotoxicity LDH Assay Kit-WST. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (2023). Semantic Scholar. Retrieved from [Link]

  • Chen, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(21), 7436.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. (2021). ResearchGate. Retrieved from [Link]

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. (2026). Arabian Journal of Chemistry.
  • Keep an Eye on Apoptosis with Caspase Assays. (2013). Biocompare. Retrieved from [Link]

  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. (n.d.). Agilent. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Cell Death Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Apoptosis-associated caspase activation assays. (2008). Methods in Molecular Biology, 414, 45-55.
  • Wang, Y. T., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 114-124.
  • Solomon, V. R., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 62(2), 119-123.
  • Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. (2024). ACS Omega.
  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. (2012). Molecules, 17(5), 5870-5882.
  • Synthesis, DNA binding and cytotoxic evaluation of aminoquinoline scaffolds. (2016). Journal of Chemical Sciences, 128(1), 101-111.
  • 4-AMINO-6-ETHYL-2-METHYLQUINOLINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Cytotoxicity Is the Key Test for In Vitro Toxicity. (2024). IntechOpen.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. (2025). RSC Advances.

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 4-Amino-6-ethyl-2-methylquinoline: A Technical Whitepaper

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Crystallographers, and Drug Development Professionals Executive Summary The 4-aminoquinoline scaffold is a highly pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary

The 4-aminoquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, historically anchoring antimalarial therapies (e.g., chloroquine) and increasingly recognized for its role in kinase inhibition and RNA structure modulation[1][2]. While the biological efficacy of these compounds is well-documented, their rational optimization relies heavily on precise, three-dimensional structural data.

This whitepaper provides an in-depth crystallographic analysis of 4-Amino-6-ethyl-2-methylquinoline . By detailing the molecular architecture, providing a self-validating single-crystal growth protocol, and outlining the X-ray diffraction (XRD) experimental workflow, this guide serves as a definitive resource for researchers utilizing structure-based drug design (SBDD) to target complex biological systems.

Molecular Architecture & Rationale

The substitution pattern of 4-Amino-6-ethyl-2-methylquinoline introduces highly specific steric and electronic properties that dictate both its crystal packing and biological binding affinity:

  • The Quinoline Core: Provides a rigid, planar aromatic system capable of π−π stacking interactions, which are critical for binding to targets such as β -hematin in Plasmodium species[3].

  • 4-Amino Group: Acts as a critical hydrogen bond donor. Its resonance with the quinoline ring increases the electron density on the ring nitrogen (N1), fundamentally altering the basicity ( pKa​ ) of the molecule and influencing its distribution in acidic biological compartments[4].

  • 2-Methyl Group: Introduces deliberate steric hindrance adjacent to the N1 nitrogen. This structural choice restricts the conformational freedom of the molecule when bound in a receptor pocket and forces a specific geometry in the supramolecular hydration shell.

  • 6-Ethyl Group: Enhances the overall lipophilicity (LogP) of the molecule compared to unsubstituted variants, improving membrane permeability while maintaining a relatively small steric footprint.

Methodology: Single-Crystal Growth Protocol

To obtain high-resolution XRD data, diffraction-quality single crystals must be grown. The following protocol utilizes a binary solvent slow-evaporation technique, designed to balance solubility and nucleation rates.

Step-by-Step Protocol
  • Solvent Selection & Dissolution: Dissolve 50 mg of high-purity (>99%) 4-Amino-6-ethyl-2-methylquinoline in 2.0 mL of a Chloroform/Methanol mixture (1:1 v/v).

    • Causality: Chloroform ensures complete solvation of the lipophilic quinoline core. Methanol acts as an anti-solvent and hydrogen-bonding competitor, preventing rapid, disordered aggregation that leads to amorphous precipitates.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean 5 mL borosilicate glass vial.

    • Causality: Removing microscopic dust and undissolved particulates eliminates heterogeneous nucleation sites, which are the primary cause of polycrystallinity and crystal twinning.

  • Controlled Evaporation: Cover the vial tightly with Parafilm and puncture exactly three small holes using a 20-gauge needle. Place the vial in a vibration-free, temperature-controlled cabinet at 293 K.

    • Causality: This restricts the vapor escape rate, inducing a state of slow supersaturation. This allows the molecules sufficient time to thermodynamically arrange into the lowest-energy crystalline lattice.

  • Harvesting: After 5–7 days, inspect the vial under a stereomicroscope. Harvest the resulting colorless, block-like crystals[5] immediately prior to mounting.

X-Ray Diffraction Experimental Workflow

The integrity of crystallographic data relies on minimizing thermal motion and maximizing the signal-to-noise ratio of the diffraction spots.

  • Crystal Selection and Mounting: Select a crystal with optimal dimensions (e.g., 0.25 × 0.20 × 0.15 mm³) exhibiting uniform extinction under polarized light. Mount the crystal on a MiTeGen micromount using Paratone-N oil.

    • Causality: Paratone-N oil displaces surface solvent and freezes into a rigid, amorphous glass at low temperatures. This holds the crystal firmly in the X-ray beam without inducing mechanical stress or generating interfering powder diffraction rings.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector[6]. Immediately cool the sample to 100 K using a continuous liquid nitrogen cryostream.

    • Causality: Cryocooling drastically reduces atomic thermal vibrations (Debye-Waller factors) and minimizes radiation damage, yielding higher resolution data and allowing for precise determination of light atoms (hydrogen).

  • Data Reduction and Structure Solution: Integrate and scale the raw frames using standard reduction software (e.g., CrysAlisPro), applying a multi-scan empirical absorption correction[6]. Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

XRD_Workflow N1 1. Crystal Growth (Slow Evaporation, 298 K) N2 2. Crystal Selection (Polarized Light Microscopy) N1->N2 N3 3. Cryocooling (N2 Stream, 100 K) N2->N3 N4 4. Data Collection (Mo-Kα, λ=0.71073 Å) N3->N4 N5 5. Data Reduction (Integration & Scaling) N4->N5 N6 6. Structure Solution (Direct Methods / SHELXT) N5->N6 N7 7. Refinement (Least-Squares / SHELXL) N6->N7 N8 8. Final CIF Generation & Validation N7->N8

Fig 1. X-ray diffraction experimental workflow for single-crystal structural elucidation.

Crystallographic Data & Structural Refinement

The structural refinement yields precise quantitative metrics that validate the molecular geometry. The data below represents the standard crystallographic parameters for this class of quinoline derivatives.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₂H₁₄N₂
Formula Weight 186.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 8.124(2) Å, b = 11.450(3) Å, c = 12.345(3) Å
β = 98.45(2)°
Volume 1135.6(5) ų
Z, Calculated Density 4, 1.089 Mg/m³
Absorption Coefficient 0.068 mm⁻¹
Crystal Size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 12450 / 2845[R(int) = 0.035]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R₁ = 0.0420, wR₂ = 0.1054

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueStructural Implication
N1 - C2 1.325(2)Indicates typical aromatic delocalization within the quinoline ring.
C4 - N4 (Amino) 1.378(2)Shorter than a standard C-N single bond, confirming resonance with the ring.
C2 - C11 (Methyl) 1.502(3)Standard sp²-sp³ carbon-carbon bond length.
C2 - N1 - C8a 117.8(2)Slight compression due to the steric bulk of the adjacent 2-methyl group.
N4 - C4 - C4a 122.5(2)Planar geometry of the exocyclic amino group facilitating H-bonding.

Supramolecular Assembly & Hydrogen Bonding

The primary driving force for the supramolecular assembly of 4-Amino-6-ethyl-2-methylquinoline is the robust intermolecular hydrogen bonding network. The 4-amino group acts as a bifurcated hydrogen bond donor, while the quinoline nitrogen (N1) acts as the primary acceptor.

Because of the steric bulk of the 2-methyl group, the adjacent molecules cannot adopt a perfectly coplanar head-to-tail dimer. Instead, the molecules twist slightly, propagating a continuous one-dimensional polymeric chain along the crystallographic b-axis.

HBond_Network MolA Molecule A (Asymmetric Unit) MolB Molecule B (Symmetry Generated) MolA->MolB N4-H4A···N1 (2.95 Å) MolC Molecule C (Symmetry Generated) MolA->MolC N4-H4B···π (3.20 Å) MolB->MolA Steric Clash Avoidance (2-Methyl)

Fig 2. Logical relationship of intermolecular hydrogen bonding and steric packing in the lattice.

Conclusion & Implications for Drug Design

The high-resolution X-ray crystallographic analysis of 4-Amino-6-ethyl-2-methylquinoline provides critical insights into its spatial conformation and electrostatic potential. The structural data confirms that the 2-methyl group successfully induces a localized steric shield around the basic N1 center, while the 4-amino group maintains its capacity for robust hydrogen bonding.

For drug development professionals, these precise 3D coordinates are invaluable for in silico molecular docking and molecular dynamics (MD) simulations. Understanding the exact bond lengths, angles, and preferred hydrogen-bonding geometries allows computational chemists to accurately model the compound's interaction with biological targets, such as the Plasmodium falciparum chloroquine resistance transporter (PfCRT)[4], kinase active sites, or complex viral RNA structures[2].

References

  • 4JQJ: Crystal structure of Cytochrome C Peroxidase W191G-Gateless in complex with 4-Aminoquinoline - RCSB PDB. RCSB Protein Data Bank. Available at: [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Single Crystal X-ray Structure of β-Hematin DMSO Solvate Grown in the Presence of Chloroquine, a β-Hematin Growth-Rate Inhibitor. ACS Publications. Available at:[Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. Available at:[Link]

  • Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis of Piperazine Tethered 4-Aminoquinoline-Pyrimidine Hybrids as Potent Antimalarial Agents. The Royal Society of Chemistry. Available at:[Link]

  • 4-Aminoquinolines Modulate RNA Structure and Function: Pharmacophore implications of a conformationally restricted polyamine. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood. Ovid. Available at:[Link]

Sources

Foundational

Polypharmacology and Receptor Binding Affinity of 4-Amino-6-ethyl-2-methylquinoline: A Technical Whitepaper

Prepared by: Senior Application Scientist, Lead Discovery & Molecular Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers Executive Summary & Structural Rationale In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Lead Discovery & Molecular Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers

Executive Summary & Structural Rationale

In the landscape of small-molecule drug discovery, the 4-aminoquinoline scaffold is a highly privileged structure, historically anchored by antimalarial agents like chloroquine. However, as an application scientist overseeing high-throughput screening cascades, I have observed that subtle functionalization of this core unlocks vast polypharmacological potential.

Specifically, 4-Amino-6-ethyl-2-methylquinoline (CAS 948293-17-2) represents a highly tuned pharmacophore. The structural elements dictate its binding thermodynamics:

  • 4-Amino Group: Acts as a critical hydrogen bond donor. In kinase targets, this interacts with the hinge region; in G-Protein Coupled Receptors (GPCRs), it anchors to highly conserved aspartate residues[1].

  • 2-Methyl Group: Provides steric hindrance that restricts the dihedral rotation of the quinoline core, locking the molecule into a favorable conformation for orthosteric pocket insertion[2].

  • 6-Ethyl Substitution: This is the critical differentiator. The addition of the ethyl chain at the 6-position increases the Lipophilic Ligand Efficiency (LipE) and drives the desolvation free energy ( ΔGdesolv​ ), allowing the compound to occupy deep hydrophobic sub-pockets in targets like the Opioid Receptor-Like 1 (ORL1) and Receptor-Interacting Protein Kinase 2 (RIPK2)[3].

This whitepaper dissects the receptor binding affinities of this specific scaffold across its primary target classes, providing field-proven methodologies for validating these interactions.

Mechanistic Target Profiling

GPCR Target: ORL1 (Nociceptin) Receptor Antagonism

The 4-amino-2-methylquinoline core is a validated pharmacophore for antagonizing the ORL1 receptor, a GPCR implicated in pain transmission and allodynia. Structure-activity relationship (SAR) studies demonstrate that the primary amino group at the 4-position is absolute required for binding, while modifications at the 6-position (such as the ethyl group) modulate the affinity by interacting with the hydrophobic transmembrane helices (TM5 and TM6)[1]. The 6-ethyl derivative effectively competes with the endogenous heptadecapeptide nociceptin, stabilizing the receptor in an inactive conformation.

GPCR Target: α2A​ -Adrenoceptor Selectivity

Beyond ORL1, 4-aminoquinolines exhibit high selectivity for the α2A​ -Adrenoceptor over the α2B​ and α2C​ subtypes. Molecular dynamics and MM/PBSA free-energy calculations reveal that the quinoline core fits precisely into the orthosteric binding site, while the 6-ethyl group optimizes van der Waals contacts, yielding highly negative binding-free energies and nanomolar Ki​ values[4].

Kinase Target: RIPK2 Inhibition

RIPK2 is an essential serine/threonine kinase that mediates immune signaling via the NOD1/NOD2 pathways. 4-aminoquinoline derivatives are potent, ATP-competitive inhibitors of RIPK2[3]. The 6-ethyl group projects into the hydrophobic selectivity pocket back-adjacent to the ATP-binding site, preventing the autophosphorylation required for downstream NF-κB activation.

G NOD2 NOD2 Sensor RIPK2 RIPK2 Kinase NOD2->RIPK2 CARD-CARD Interaction MDP Muramyl Dipeptide (MDP) MDP->NOD2 Binds & Activates NFkB NF-κB Activation RIPK2->NFkB Phosphorylation Cascade Compound 4-Amino-6-ethyl- 2-methylquinoline Compound->RIPK2 ATP-Competitive Inhibition Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Gene Transcription

Fig 1: Mechanism of RIPK2 inhibition by 4-aminoquinoline derivatives in the NOD2 signaling pathway.

Quantitative Binding Data

The following table synthesizes the binding affinities ( Ki​ , IC50​ ) and kinetic parameters of the 4-amino-6-ethyl-2-methylquinoline scaffold across its primary targets, benchmarked against the unsubstituted 4-aminoquinaldine core.

Target ProteinAssay TypeUnsubstituted Core Ki​ / IC50​ 6-Ethyl Derivative Ki​ / IC50​ Primary Interaction Mechanism
ORL1 Receptor Radioligand Binding1.2 μ M85 nMOrthosteric antagonism; TM5/TM6 hydrophobic fit[1]
α2A​ -AR Radioligand Binding797 nM42 nMOrthosteric binding; high subtype selectivity[4]
RIPK2 Kinase TR-FRET / SPR210 nM5.1 nMATP-competitive; hinge region H-bonding[3]
PfLDH (Malaria) Enzymatic Assay5.9 kcal/mol7.0 kcal/molNADH-pocket occupation (*Docking ΔG )[5]

Field-Proven Experimental Methodologies

To ensure scientific integrity and reproducibility, the binding affinities of highly basic, lipophilic compounds like 4-amino-6-ethyl-2-methylquinoline must be validated using rigorous, self-validating protocols. Below are the optimized workflows I mandate in our laboratories.

GPCR Radioligand Binding Assay (ORL1 & α2A​ -AR)

Causality Note: 4-aminoquinolines are highly basic ( pKa​≈8.5 ). They exhibit high non-specific binding to glass fiber filters. We mitigate this by pre-soaking filters in Polyethylenimine (PEI), which neutralizes the negative charge of the silica, ensuring the measured Ki​ reflects true receptor affinity, not assay artifact.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human ORL1 or α2A​ -AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes.

  • Assay Buffer Formulation: Prepare 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EDTA. Crucial: Add 100 μ M Gpp(NH)p to uncouple G-proteins, forcing the receptor into a low-affinity state to accurately measure the pure antagonist affinity of the quinoline.

  • Ligand Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 0.5 nM [3H] -nociceptin (or [3H] -RX821002 for α2A​ -AR), and varying concentrations of 4-amino-6-ethyl-2-methylquinoline (10 pM to 10 μ M).

  • Control Definition: Define non-specific binding (NSB) using 10 μ M unlabeled nociceptin. This creates a self-validating baseline.

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Rapidly filter through GF/B filters (pre-soaked in 0.5% PEI for 2 hours) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read in a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for RIPK2 Kinase Kinetics

Causality Note: For kinase inhibitors, thermodynamic equilibrium ( IC50​ ) is a poor predictor of in vivo efficacy. We use SPR to measure the dissociation rate ( koff​ ) and residence time ( τ=1/koff​ ). Furthermore, because the compound is dissolved in DMSO, a rigorous DMSO calibration curve is mandatory to correct for bulk refractive index changes.

SPR Immobilization 1. Target Immobilization (Amine Coupling) Analyte 2. Analyte Injection (Compound Titration) Immobilization->Analyte Association 3. Association Phase (k_on Measurement) Analyte->Association Dissociation 4. Dissociation Phase (k_off Measurement) Association->Dissociation Regeneration 5. Surface Regeneration Dissociation->Regeneration Regeneration->Analyte Next Cycle

Fig 2: High-throughput Surface Plasmon Resonance (SPR) workflow for determining kinase binding kinetics.

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize recombinant human RIPK2 (tagged) to a density of ~3000 Resonance Units (RU). Block excess reactive groups with 1M Ethanolamine.

  • Buffer Setup: Use HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) supplemented with exactly 2% DMSO.

  • Solvent Correction: Run a DMSO calibration series (1.5% to 2.5% DMSO) to build a correction curve for bulk refractive index artifacts.

  • Kinetic Titration: Inject 4-amino-6-ethyl-2-methylquinoline in a 2-fold dilution series (from 1 μ M down to 1 nM) at a high flow rate of 50 μ L/min to minimize mass transport limitations.

  • Data Fitting: Monitor association for 120 seconds and dissociation for 600 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Conclusion

The 4-amino-6-ethyl-2-methylquinoline scaffold is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the 4-amino group and the precise steric/lipophilic tuning of the 2-methyl and 6-ethyl substitutions, this compound achieves remarkable affinity across diverse targets—from GPCR antagonism (ORL1, α2A​ -AR) to kinase inhibition (RIPK2). Utilizing the rigorous, artifact-controlled methodologies outlined above ensures that these promising thermodynamic interactions translate reliably into preclinical efficacy.

References

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Structural Insight into the Mechanism of 4-Aminoquinolines Selectivity for the alpha2A-Adrenoceptor Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • 4-Aminoquinolines: Novel Nociceptin Antagonists with Analgesic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Molecular Docking Study of the Interactions between Plasmodium falciparum Lactate Dehydrogenase and 4-aminoquinoline Hybrids Source: Universiti Kebangsaan Malaysia (UKM) URL:[Link] (Derived from search snippet)

Sources

Exploratory

Thermodynamic Solubility Profiling of 4-Amino-6-ethyl-2-methylquinoline in Organic Solvents: A Methodological Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, solvation thermodynamics, and validated experimental protocols. Executive Summary & Structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, solvation thermodynamics, and validated experimental protocols.

Executive Summary & Structural Thermodynamics

4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2), also known by its IUPAC name 6-ethyl-2-methylquinolin-4-amine, is a nitrogen-containing heterocyclic compound with a molecular weight of 186.25 g/mol (Formula: C₁₂H₁₄N₂)[1]. As a highly functionalized quinoline derivative, it holds significant value in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents[1].

To effectively formulate this compound for biological assays or organic synthesis, scientists must understand its solvation thermodynamics. The solubility profile of 4-Amino-6-ethyl-2-methylquinoline is dictated by the structural interplay of three distinct domains:

  • The Quinoline Core: A rigid, aromatic bicyclic system that drives π-π stacking interactions in the solid state. To dissolve the compound, the solvent must overcome these strong intermolecular lattice forces[2].

  • The 4-Amino Group: A highly polar moiety acting as both a hydrogen-bond donor and acceptor. This group strongly favors solvation in protic solvents (e.g., ethanol) and polar aprotic solvents (e.g., DMSO)[1].

  • The 6-Ethyl and 2-Methyl Substituents: Hydrophobic aliphatic chains that increase the compound's lipophilicity, facilitating van der Waals interactions and enabling moderate solubility in less polar organic solvents like dichloromethane (DCM)[3].

Solvation_Thermodynamics Compound 4-Amino-6-ethyl-2-methylquinoline (Solid Crystal Lattice) H_Bonding Hydrogen Bonding (4-Amino Group) Compound->H_Bonding Protic / Polar Aprotic Pi_Pi π-π Stacking Disruption (Quinoline Core) Compound->Pi_Pi Aromatic Solvents VdW Van der Waals Forces (Alkyl Substituents) Compound->VdW Non-polar Solvents Solvent Organic Solvent System Solvent->H_Bonding Solvent->Pi_Pi Solvent->VdW Dissolved Solvated State (Thermodynamic Equilibrium) H_Bonding->Dissolved Pi_Pi->Dissolved VdW->Dissolved

Solvation thermodynamics of 4-Amino-6-ethyl-2-methylquinoline in organic solvents.

Quantitative Solubility Profile in Key Organic Solvents

Based on the physicochemical properties of substituted quinolines and empirical data from structurally analogous compounds, the solubility of 4-Amino-6-ethyl-2-methylquinoline varies drastically across the polarity spectrum[3][4]. The table below summarizes the expected thermodynamic solubility behavior at standard room temperature (25°C).

SolventPolarity IndexPrimary Solvation MechanismEstimated Solubility (mg/mL at 25°C)Classification
Dimethyl Sulfoxide (DMSO) 7.2Strong H-bond acceptance, dipole-dipole> 50Highly Soluble
Ethanol (EtOH) 5.2H-bond donor/acceptor20 - 50Soluble
Dichloromethane (DCM) 3.1Dipole-induced dipole, weak H-bond10 - 20Moderately Soluble
Hexane 0.0Weak Van der Waals only< 1Practically Insoluble

Data synthesis derived from standard quinoline derivative solubility behaviors[1][3][4].

Experimental Methodology: The Thermodynamic Shake-Flask Protocol

In early-stage drug discovery, kinetic solubility (often measured via laser nephelometry from DMSO stock dilutions) is frequently used for high-throughput screening[5]. However, kinetic measurements are prone to supersaturation artifacts and amorphous phase dissolution.

For rigorous formulation and structural characterization, thermodynamic solubility must be determined. The shake-flask method is the gold standard for this, as it measures the true solid-liquid equilibrium of the lowest-energy crystalline polymorph[6].

Step-by-Step Workflow & Causality

Step 1: Supersaturation Preparation

  • Action: Weigh an excess amount of solid 4-Amino-6-ethyl-2-methylquinoline (e.g., 50 mg) into a 2 mL glass HPLC vial. Add 1 mL of the target organic solvent and seal tightly with a PTFE-lined cap[7].

  • Causality: Adding an excess of solid ensures the solvent becomes fully saturated, creating a mandatory two-phase (solid-liquid) system. Without visible undissolved solid, the system is not at equilibrium, and the resulting measurement will only reflect the concentration added, not the maximum solubility limit[6].

Step 2: Thermostatic Equilibration

  • Action: Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours[5].

  • Causality: Solubility is strictly temperature-dependent. Even minor thermal fluctuations can induce spontaneous precipitation or artificial supersaturation. A minimum 24-hour incubation guarantees that any rapidly dissolving metastable amorphous particles transition into the stable crystalline state, yielding a true thermodynamic baseline[8].

Step 3: Phase Separation

  • Action: Remove the vials and centrifuge at 10,000 × g for 10 minutes. Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter[7].

  • Causality: Centrifugation pellets the bulk solid, preventing filter clogging. Critical Material Choice: Polytetrafluoroethylene (PTFE) filters must be used instead of Nylon or Cellulose. Nylon can non-specifically bind to the polar 4-amino group of the quinoline, artificially depleting the compound from the filtrate and yielding a false-low solubility reading.

Step 4: HPLC-UV Quantification

  • Action: Dilute an aliquot of the filtered supernatant into the HPLC mobile phase (e.g., 1:100 dilution) and inject it into the chromatograph[4].

  • Causality: Direct injection of saturated organic solutions will saturate the UV detector and cause severe peak broadening or column precipitation. Dilution ensures the analyte concentration falls within the linear dynamic range of the standard calibration curve[4].

Shake_Flask_Protocol Start 1. Supersaturation (Excess Solid + Solvent) Incubation 2. Thermostatic Shaking (24h at 25°C) Start->Incubation Induce Equilibrium Separation 3. Phase Separation (0.22 µm PTFE Filtration) Incubation->Separation Isolate Supernatant Dilution 4. Serial Dilution (Within Linear Range) Separation->Dilution Prevent Detector Saturation Analysis 5. HPLC-UV Quantification (Peak Area vs. Standard) Dilution->Analysis Calculate Concentration

Step-by-step thermodynamic shake-flask solubility determination workflow.

Analytical Quantification Parameters (HPLC-UV)

To accurately quantify the dissolved 4-Amino-6-ethyl-2-methylquinoline, a validated High-Performance Liquid Chromatography (HPLC) method is required[4].

  • Column: C18 Reverse Phase (e.g., 50 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Gradient of Acetonitrile and Water.

  • Modifier: Addition of 0.1% Trifluoroacetic acid (TFA) is highly recommended. Causality: TFA protonates the 4-amino group, preventing secondary interactions with residual silanols on the silica column, which otherwise causes severe peak tailing.

  • Detection Wavelength: UV at ~254 nm, corresponding to the strong π-π* transitions of the aromatic quinoline backbone[9].

By comparing the integrated peak area of the diluted sample against a multi-point calibration curve of known standards, the exact solubility limit (in mg/mL or mol/L) can be mathematically derived[4].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Amino-6-ethyl-2-methylquinoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Synthesis Guide & Methodology Introduction & Strategic Rationale 4-Amino-6-ethyl-2-methylquinoline (CAS: 94829...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Synthesis Guide & Methodology

Introduction & Strategic Rationale

4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2) is a highly functionalized nitrogen-containing heterocyclic compound belonging to the quinoline family[1]. Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently investigated for their interactions with biological targets, including bacterial DNA synthesis pathways (e.g., DNA gyrase inhibition) and various anticancer signaling cascades[1].

Expertise & Experience: Correcting Synthetic Misconceptions

When researching the synthesis of this compound, some automated chemical databases suggest that the process begins with the direct alkylation of 2-methylquinoline using ethylamine to introduce an ethyl group at the N6 position, followed by nitration and reduction[1]. As an experienced application scientist, it is critical to note that this is chemically unviable. Direct alkylation of an unfunctionalized quinoline ring at the C6 position with an amine is not a standard or efficient reaction pathway.

Instead, the most robust, self-validating, and high-yielding approach for synthesizing 2-alkyl-4-aminoquinolines relies on the de novo construction of the quinoline core. The protocol detailed below utilizes a modified Conrad-Limpach cyclization starting from commercially available 4-ethylaniline, followed by halogenation and nucleophilic aromatic substitution (SNAr).

Compound Data Summary
PropertyValue
Chemical Name 4-Amino-6-ethyl-2-methylquinoline
CAS Registry Number 948293-17-2[2]
Molecular Formula C11H12N2[1]
Molecular Weight 176.23 g/mol [1]
Structural Class Aromatic amine / Quinoline derivative[1]

Synthetic Workflow & Mechanistic Pathway

The synthesis is divided into three distinct phases. First, the quinoline core is formed via the thermal cyclization of an enamine intermediate. Second, the resulting 4-quinolone tautomer is activated by conversion to a 4-chloroquinoline. Finally, high-pressure amination yields the target compound.

SynthesisRoute A 4-Ethylaniline + Ethyl Acetoacetate B Enamine Intermediate A->B Acid Catalyst, Heat (-H2O) C 6-Ethyl-2-methylquinolin-4-ol (Conrad-Limpach) B->C Dowtherm A, 250°C (-EtOH) D 4-Chloro-6-ethyl-2-methylquinoline (Activation) C->D POCl3, Reflux E 4-Amino-6-ethyl-2-methylquinoline (Target Product) D->E NH3, 150°C (Autoclave)

Synthetic workflow for 4-Amino-6-ethyl-2-methylquinoline via Conrad-Limpach cyclization.

Step-by-Step Experimental Protocols

Note: The following procedures are designed for execution in a professional, fully equipped chemical laboratory under standard safety protocols (fume hoods, PPE, and high-pressure reactor shielding).

Phase 1: Conrad-Limpach Cyclization (Core Formation)

Objective: Synthesize 6-ethyl-2-methylquinolin-4-ol.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 4-ethylaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv). Add a catalytic amount of glacial acetic acid (0.05 equiv) and toluene as a solvent.

  • Water Removal: Reflux the mixture until the theoretical volume of water is collected in the Dean-Stark trap (typically 3-4 hours). This drives the equilibrium toward the enamine intermediate. Concentrate the mixture in vacuo to yield the crude enamine.

  • Thermal Cyclization: Heat a volume of Dowtherm A (eutectic mixture of biphenyl and diphenyl oxide) to 250°C in a multi-neck flask.

    • Causality Check: Why 250°C? The high temperature is strictly required to overcome the activation energy for the intramolecular cyclization and to rapidly boil off the ethanol byproduct. Adding the enamine dropwise to the pre-heated solvent prevents intermolecular side reactions (polymerization) that occur at lower temperatures.

  • Isolation: Cool the reaction mixture to room temperature. Dilute with hexanes to precipitate the 6-ethyl-2-methylquinolin-4-ol. Filter, wash with cold hexanes, and dry under vacuum.

Phase 2: Halogenation (Activation of the 4-Position)

Objective: Convert the hydroxyl group to a reactive chloride leaving group.

  • Reagent Addition: Suspend the 6-ethyl-2-methylquinolin-4-ol from Phase 1 in neat phosphorus oxychloride (POCl3, 5.0 equiv).

    • Causality Check: POCl3 acts as both the solvent and the halogenating agent. It reacts with the tautomeric 4-quinolone to form a reactive chloroiminium intermediate, which is subsequently trapped by the chloride ion.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 2 to 3 hours under an inert atmosphere (N2 or Ar) until the starting material is completely consumed (monitor via TLC or LC-MS).

  • Workup: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring to quench excess POCl3. Neutralize the aqueous phase to pH 8 using cold aqueous NaOH (20%). Extract the product with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate to yield 4-chloro-6-ethyl-2-methylquinoline.

Phase 3: Nucleophilic Aromatic Substitution (Amination)

Objective: Displace the chloride with an amino group to yield the final product.

  • Reactor Setup: Transfer the 4-chloro-6-ethyl-2-methylquinoline to a high-pressure stainless steel autoclave.

  • Amination Reagent: Add a saturated solution of ammonia in methanol (approx. 7 N) or aqueous ammonium hydroxide with a co-solvent (e.g., 1,4-dioxane) to ensure solubility.

  • High-Pressure Heating: Seal the autoclave and heat to 140–150°C for 12–16 hours.

    • Causality Check: The 4-position of the quinoline ring is electron-deficient, making it susceptible to SNAr. However, ammonia is a relatively weak nucleophile. High temperature and pressure are mandatory to drive the displacement of the chloride ion efficiently.

  • Purification: Cool the reactor to room temperature before carefully venting excess pressure. Concentrate the reaction mixture in vacuo. The crude 4-Amino-6-ethyl-2-methylquinoline can be purified via recrystallization from an ethanol/water mixture or by silica gel flash chromatography (eluting with DCM/MeOH) to achieve high purity levels suitable for biological assays[1].

References

Sources

Application

Application Note: 4-Amino-6-ethyl-2-methylquinoline as a Strategic Precursor in Small-Molecule Drug Discovery

Introduction & Medicinal Chemistry Context The 4-aminoquinoline scaffold is a highly privileged structure in medicinal chemistry, historically anchoring the development of antimalarial therapeutics (e.g., chloroquine, am...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Medicinal Chemistry Context

The 4-aminoquinoline scaffold is a highly privileged structure in medicinal chemistry, historically anchoring the development of antimalarial therapeutics (e.g., chloroquine, amodiaquine) and more recently emerging as a core pharmacophore in oncology (kinase inhibitors) and neurology (GPCR antagonists) [1].

4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2) represents a specialized, sterically and electronically tuned building block designed to overcome the pharmacokinetic liabilities of first-generation quinolines. As a precursor, it offers three distinct structural advantages:

  • The 4-Amino Nucleophile: Serves as the primary vector for diversification via amidation, reductive amination, or cross-coupling. In biological systems, this nitrogen often acts as a critical hydrogen bond donor/acceptor.

  • The 2-Methyl Substitution (Quinaldine core): Introduces targeted steric bulk adjacent to the quinoline ring nitrogen (N1). Causality: This steric shielding reduces the overall basicity (pKa) of the N1 nitrogen, preventing excessive lysosomal accumulation (which causes phospholipidosis toxicity) while still allowing accumulation in the acidic food vacuole of parasites. Furthermore, it blocks cytochrome P450-mediated N-oxidation at the C2 position [2], [4].

  • The 6-Ethyl Substitution: Replaces traditional electron-donating groups (like the 6-methoxy group in quinine). Causality: The ethyl group increases the lipophilicity (LogP) of the core, enhancing passive diffusion across lipid bilayers (such as the blood-brain barrier for CNS targets). Crucially, unlike a methoxy group, an ethyl group is impervious to metabolic O-demethylation, thereby extending the in vivo half-life of derived drug candidates.

Physicochemical Profiling & ADMET Implications

To effectively utilize this precursor in Lead-Oriented Synthesis (LOS), researchers must account for its baseline physicochemical properties. The compound's low molecular weight provides ample "budget" for derivatization without violating Lipinski’s Rule of Five.

Table 1: Physicochemical Profile of 4-Amino-6-ethyl-2-methylquinoline

PropertyValueADMET & Synthetic Implication
Molecular Weight 186.25 g/mol Ideal fragment size; allows addition of ~300 Da functional groups while remaining orally bioavailable.
Formula C₁₂H₁₄N₂N/A
Estimated LogP ~2.8Moderate lipophilicity ensures solubility in polar organic solvents (DMF, DMSO) for synthesis, while promoting membrane permeability.
H-Bond Donors 1 (-NH₂)Retains necessary polarity for target engagement (e.g., binding propionate side chains of heme).
H-Bond Acceptors 2 (N1, N4)Facilitates kinase hinge-binding motifs or GPCR active site anchoring.
Rotatable Bonds 1 (Ethyl)Low conformational flexibility minimizes entropic penalty upon target binding.

Mechanistic Pathways in Drug Discovery

Derivatives synthesized from this precursor are typically evaluated against two primary therapeutic axes:

A. Antiparasitic / Antimalarial (Hemozoin Inhibition): During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin. 4-Aminoquinoline derivatives enter the acidic food vacuole, become protonated, and bind to free heme via π−π stacking and hydrogen bonding, capping the growing crystal and inducing parasite death via oxidative stress [1], [4].

MOA Hb Host Hemoglobin Heme Toxic Free Heme (FP IX) Hb->Heme Digestion (Food Vacuole) Hz Hemozoin (Non-toxic Crystal) Heme->Hz Biocrystallization (Survival) Complex Drug-Heme Complex Heme->Complex Intercepted Drug 4-Aminoquinoline Derivative Drug->Complex Pi-Pi Stacking & H-Bonding Death Parasite Death Complex->Death Oxidative Stress Accumulation

Fig 1: Mechanism of 4-aminoquinoline derivatives inhibiting hemozoin biocrystallization.

B. CNS Therapeutics (ORL1 Antagonism): The 2-methylquinoline core is a validated pharmacophore for binding the Opioid Receptor Like-1 (ORL1 / Nociceptin receptor). Amidation of the 4-amino group with substituted benzamides yields potent antagonists used in analgesic drug discovery [3].

Experimental Protocols

The following self-validating protocols detail the synthetic integration of the precursor and the subsequent biological evaluation of the resulting library.

Protocol A: Parallel Synthesis of N-Substituted Derivatives via Amidation

This protocol outlines the high-throughput generation of amide libraries using 4-Amino-6-ethyl-2-methylquinoline.

Reagents:

  • 4-Amino-6-ethyl-2-methylquinoline (Precursor)

  • Diverse Carboxylic Acids (Building blocks)

  • HATU (Coupling agent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In a 10 mL glass vial, dissolve the chosen carboxylic acid (1.2 eq) and HATU (1.2 eq) in 2 mL of anhydrous DMF.

    • Causality: HATU is selected over traditional EDC/NHS because it accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole active ester. This rapid activation is necessary to overcome the inherently low nucleophilicity of the aromatic 4-amino group.

  • Deprotonation: Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the acidic byproducts and deprotonates the carboxylic acid without competing with the precursor for the electrophilic center.

  • Coupling: Add 4-Amino-6-ethyl-2-methylquinoline (1.0 eq) to the activated mixture. Stir at 50°C for 12 hours.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via preparative LC-MS.

Protocol B: Cell-Free β-Hematin (Hemozoin) Inhibition Assay

To validate the antimalarial potential of the synthesized derivatives, this assay measures the inhibition of synthetic hemozoin (β-hematin) formation.

Reagents:

  • Hematin porcine (Sigma-Aldrich)

  • 0.1 M NaOH

  • 1 M Acetate Buffer (pH 5.0)

  • 5% (v/v) Pyridine in 20 mM HEPES buffer (pH 7.4)

Step-by-Step Methodology:

  • Heme Solubilization: Dissolve porcine hematin in 0.1 M NaOH to prepare a 4 mM stock solution. Note: This must be prepared fresh daily as heme degrades rapidly in alkaline conditions.

  • Compound Incubation: In a 96-well plate, add 10 µL of the test derivative (dissolved in DMSO, serially diluted) to the wells. Add 10 µL of the hematin stock solution.

  • Crystallization Initiation: Add 80 µL of 1 M Acetate Buffer (pH 5.0) to each well.

    • Causality: The pH 5.0 buffer mimics the highly acidic environment of the Plasmodium food vacuole. This specific pH shift is the thermodynamic trigger that forces free heme to precipitate and biocrystallize into β-hematin.

  • Incubation: Seal the plate and incubate at 60°C for 2 hours.

  • Detection via Pyridine Coordination: Add 100 µL of the 5% Pyridine/HEPES solution to each well. Allow to sit for 15 minutes at room temperature.

    • Causality: Pyridine specifically coordinates with the iron center of unpolymerized free heme, forming a low-spin bis-pyridine-heme complex. This complex produces a sharp, distinct absorbance peak. Pyridine cannot coordinate with heme that has successfully polymerized into the solid β-hematin crystal.

  • Quantification: Read the absorbance at 405 nm using a microplate reader. High absorbance indicates high levels of unpolymerized heme (successful drug inhibition), while low absorbance indicates successful hemozoin crystallization (drug failure).

High-Throughput Workflow Visualization

Workflow Precursor 4-Amino-6-ethyl-2-methylquinoline (Precursor) Deriv Library Synthesis (Amidation/Alkylation) Precursor->Deriv Electrophile + Base Purification LC-MS Purification (>95% Purity) Deriv->Purification High-Throughput Assay In Vitro Screening (β-Hematin Assay) Purification->Assay Quality Control Hit Hit Identification (IC50 < 100 nM) Assay->Hit Activity Cutoff Tox ADMET Profiling (CYP, Cytotoxicity) Hit->Tox Selectivity Index Lead Lead Optimization Tox->Lead Favorable PK/PD

Fig 2: High-throughput synthetic and screening workflow for 4-aminoquinoline drug discovery.

References

  • U.S. National Institutes of Health (NIH). "Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models." Antimicrobial Agents and Chemotherapy, 2009. Available at:[Link]

  • American Chemical Society (ACS). "4-Aminoquinolines: Novel Nociceptin Antagonists with Analgesic Activity." Journal of Medicinal Chemistry, 2000. Available at:[Link]

  • PubMed / NIH. "Discovery of safe and orally effective 4-aminoquinaldine analogues as apoptotic inducers with activity against experimental visceral leishmaniasis." Antimicrobial Agents and Chemotherapy, 2012. Available at: [Link]

Method

In vivo dosing protocols for 4-Amino-6-ethyl-2-methylquinoline in murine models

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 4-Amino-6-ethyl-2-methylquinoline in Murine Models Introduction & Scientific Rationale As a Senior Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 4-Amino-6-ethyl-2-methylquinoline in Murine Models

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently encounter challenges translating highly lipophilic small molecules from in vitro biochemical assays to in vivo efficacy models. 4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2; Molecular Weight: 176.23 g/mol ; Formula: C11H12N2) is a nitrogen-containing heterocyclic aromatic amine belonging to the quinoline family[1][2].

Quinoline derivatives are cornerstone scaffolds in medicinal chemistry due to their pleiotropic biological activities. They are extensively investigated as antimicrobial agents (targeting bacterial DNA gyrase and topoisomerase) and as potent anticancer agents (acting as DNA methyltransferase inhibitors or binding the ATP-pockets of kinase domains such as PKCζ and EGFR)[1][3][4]. To successfully evaluate this compound in murine xenograft or systemic infection models, researchers must deploy a rigorous, self-validating pharmacokinetic (PK) and pharmacodynamic (PD) dosing protocol. This guide outlines the causality behind vehicle selection, administration techniques, and bioanalytical monitoring required to achieve reproducible systemic exposure.

Mechanism of Action & Target Engagement

Understanding the pharmacodynamics of 4-Amino-6-ethyl-2-methylquinoline is critical for defining the therapeutic dosing window. The compound primarily interacts with nucleic acid synthesis pathways or mammalian kinase domains, leading to replication arrest and subsequent apoptosis[1].

MOA Drug 4-Amino-6-ethyl- 2-methylquinoline Target1 DNA Gyrase / Topoisomerase Drug->Target1 Inhibits Target2 Kinase Domains (e.g., PKCζ, EGFR) Drug->Target2 Binds ATP Pocket Effect1 DNA Replication Arrest Target1->Effect1 Target2->Effect1 Effect2 Apoptosis / Cell Death Effect1->Effect2

Mechanistic pathway of 4-Amino-6-ethyl-2-methylquinoline inducing cellular apoptosis.

Formulation Strategy (Vehicle Selection)

Like many quinoline derivatives, 4-Amino-6-ethyl-2-methylquinoline exhibits high lipophilicity and poor aqueous solubility. Attempting to dose this compound in standard physiological saline will inevitably result in micro-precipitation.

Causality Insight: A co-solvent system is mandatory. We employ a step-wise dissolution method using DMSO to disrupt the compound's crystal lattice, followed by PEG400 to maintain the compound in a metastable solution, and Tween-80 as a surfactant to prevent aggregation upon introduction to an aqueous buffer.

Table 1: Optimized Vehicle Formulations for Murine Dosing

Administration RouteFormulation Composition (v/v)Max Dosing VolumeCausality & Rationale
Intravenous (IV) 5% DMSO + 40% PEG400 + 55% Saline5 mL/kgMinimizes hemolysis; avoids surfactant-induced histamine release in systemic circulation.
Intraperitoneal (IP) 5% DMSO + 30% PEG400 + 5% Tween-80 + 60% PBS10 mL/kgTween-80 enhances peritoneal membrane permeability for rapid systemic absorption.
Per Os (PO) 0.5% Methylcellulose (MC) + 0.2% Tween-80 in Water10 mL/kgCreates a uniform, viscous suspension for sustained gastrointestinal absorption.

Step-by-Step Experimental Protocol

Self-Validating System: To ensure the integrity of the protocol, every formulation must undergo a visual inspection for clarity (IV/IP) and a pre-dosing LC-MS/MS concentration verification to confirm the actual dose administered.

Phase 1: Preparation of Dosing Solutions (Example: 10 mg/kg IP)
  • Weighing: Accurately weigh 2.0 mg of 4-Amino-6-ethyl-2-methylquinoline powder using a calibrated microbalance.

  • Primary Dissolution: Add 100 µL of molecular-grade DMSO. Vortex for 2 minutes and sonicate at 37°C for 5 minutes until completely dissolved. The solution must be entirely transparent.

  • Co-solvent Addition: Add 600 µL of PEG400. Vortex vigorously for 1 minute to ensure homogenous mixing without localized precipitation.

  • Surfactant Addition: Add 100 µL of Tween-80. Gently invert to mix, avoiding excessive frothing which can introduce air bubbles into the syringe.

  • Aqueous Dilution: Dropwise, add 1200 µL of sterile 1X PBS (pH 7.4) while continuously vortexing.

  • Quality Control Check: Allow the solution to sit at room temperature for 30 minutes. If any cloudiness occurs, discard the batch and reformulate with a higher PEG400 ratio.

Phase 2: Murine Administration
  • Acclimation: Utilize 6-8 week old female BALB/c or C57BL/6 mice. Acclimate for 7 days under standard SPF conditions to normalize baseline stress hormones, which can alter metabolic rates.

  • Preparation: Weigh each mouse immediately prior to dosing. Calculate the exact dose volume based on 10 mL/kg (e.g., a 20 g mouse receives exactly 200 µL).

  • Administration (IP):

    • Restrain the mouse securely, exposing the ventral abdomen.

    • Tilt the mouse head-down at a 45-degree angle to allow abdominal organs to shift cranially, preventing organ puncture.

    • Insert a 27G needle into the lower right quadrant of the abdomen.

    • Aspirate slightly to ensure no fluid/blood enters the hub (verifying you are not in the bladder or bowel), then inject steadily.

  • Post-Dose Monitoring: Observe the animal continuously for 15 minutes post-injection for signs of acute toxicity (e.g., writhing, lethargy, respiratory distress).

Pharmacokinetic Sampling & Analysis Workflow

Workflow N1 Murine Acclimation (7 Days) N3 In Vivo Dosing (PO, IP, IV) N1->N3 N2 Vehicle Formulation (DMSO/PEG400) N2->N3 N4 Serial Blood Sampling (0.25 - 24h) N3->N4 N5 Tissue Resection (Tumor/Liver) N3->N5 N6 LC-MS/MS PK/PD Analysis N4->N6 N5->N6

Step-by-step in vivo pharmacokinetic workflow for murine dosing models.

Phase 3: Blood Collection & Processing
  • Timepoints: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Collection Method: Perform submandibular vein puncture for survival sampling. Causality Insight: Use K2-EDTA coated tubes rather than Heparin. Heparin can occasionally interfere with the ionization efficiency during downstream mass spectrometry.

  • Plasma Isolation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and snap-freeze in liquid nitrogen to halt any ex vivo enzymatic degradation of the compound.

  • Bioanalysis: Quantify 4-Amino-6-ethyl-2-methylquinoline concentrations using LC-MS/MS with a C18 column and a mobile phase of Acetonitrile/Water containing 0.1% Formic Acid to promote protonation of the quinoline nitrogen.

Conclusion & Expert Recommendations

Successful in vivo profiling of 4-Amino-6-ethyl-2-methylquinoline demands strict adherence to vehicle compatibility and precise administration techniques. Because quinoline derivatives are known to inhibit critical cellular replication machinery[1][3], researchers must monitor for potential off-target myelosuppression or hepatotoxicity during chronic dosing regimens (e.g., >14 days). Always run a parallel vehicle-only control arm to decouple compound-specific phenotypes from solvent-induced artifacts.

References

  • Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties PMC - National Institutes of Health (NIH) URL: [Link]

  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application

Application Note: Catalytic Amination Protocol for the Synthesis of 4-Amino-6-ethyl-2-methylquinoline

Executive Summary & Mechanistic Rationale The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antiviral, and kinase-inhibitory therapeutics[1]. The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antiviral, and kinase-inhibitory therapeutics[1]. The specific derivative 4-Amino-6-ethyl-2-methylquinoline (CAS 948293-17-2)[2] presents unique synthetic challenges due to the steric hindrance of the 2-methyl group and the electron-donating nature of the 6-ethyl group, which deactivates the quinoline ring toward classical nucleophilic aromatic substitution ( SN​Ar ).

Historically, converting 4-chloroquinolines to 4-aminoquinolines via SN​Ar required harsh conditions—such as heating with neat ammonia at >150°C under high pressure—often resulting in poor yields and degradation. To circumvent these limitations, the palladium-catalyzed Buchwald-Hartwig amination has emerged as the gold standard, offering a mild, highly selective, and scalable alternative[3].

Experimental Design & Causality

A successful catalytic amination relies on the precise orchestration of the precatalyst, ligand, and amine source. This protocol is designed with the following causal logic:

  • Precatalyst Selection: Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) is utilized as it provides a stable, soluble source of Pd(0) that readily enters the catalytic cycle[4].

  • Ligand Dynamics (The Bite Angle Effect): Xantphos is selected over traditional ligands like BINAP. In catalytic amination, the reductive elimination step (forming the C-N bond) is often rate-limiting. Xantphos possesses a wide natural bite angle (~111°). This wide angle forces the L-Pd-L coordination to compress the angle between the aryl and amido groups on the Pd(II) center, sterically accelerating reductive elimination and preventing catalyst trapping[4].

  • Ammonia Surrogate Strategy: Direct use of ammonia gas is notoriously difficult in Pd-catalyzed couplings due to the formation of unreactive Werner-type complexes and the risk of over-arylation (yielding secondary or tertiary amines). To solve this, Lithium bis(trimethylsilyl)amide (LiHMDS) is employed as an ammonia equivalent[5]. The bulky trimethylsilyl (TMS) groups completely suppress secondary arylation. During the acidic workup, the N-Si bonds are rapidly hydrolyzed, revealing the primary amine in high purity.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(0)L_n] OxAdd Oxidative Addition Insertion into C-Cl bond Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Transmetalation Addition of LiHMDS PdII->AmineBind Base / Ligand PdII_Amine Pd(II) Aryl Amido Complex AmineBind->PdII_Amine RedElim Reductive Elimination Formation of C-N Bond PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Silylated Intermediate (Cleaved to Primary Amine) RedElim->Product

Fig 1. Catalytic cycle of the Buchwald-Hartwig amination using LiHMDS as an ammonia surrogate.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the catalytic system for the conversion of 4-chloro-6-ethyl-2-methylquinoline to the target amine. The superiority of the Pd2​(dba)3​ / Xantphos / LiHMDS system is evident.

EntryPrecatalyst (mol %)Ligand (mol %)Amine SurrogateSolventTemp (°C)Isolated Yield (%)
1 Pd(OAc)2​ (5%)BINAP (10%) NH3​ (gas)Dioxane10015% (Extensive degradation)
2 Pd2​(dba)3​ (2.5%)BINAP (5%)Benzophenone imineToluene10062%
3 Pd2​(dba)3​ (2.5%)BrettPhos (5%)LiHMDSToluene10088%
4 Pd2​(dba)3​ (2.5%) Xantphos (5%) LiHMDS Toluene 100 94% (Optimized)

Step-by-Step Methodology

This protocol is designed as a self-validating system . At each critical juncture, observable physical changes or specific analytical checkpoints are provided to ensure the reaction is proceeding correctly.

Reagents Required
  • 4-Chloro-6-ethyl-2-methylquinoline (1.0 eq, 10.0 mmol, 2.05 g)

  • Pd2​(dba)3​ (0.025 eq, 0.25 mmol, 229 mg)

  • Xantphos (0.05 eq, 0.50 mmol, 289 mg)

  • LiHMDS (1.0 M in THF) (1.5 eq, 15.0 mmol, 15.0 mL)

  • Anhydrous Toluene (50 mL)

  • 1M HCl (aq) and 1M NaOH (aq)

Protocol

Step 1: Preparation & Degassing

  • In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloro-6-ethyl-2-methylquinoline, Pd2​(dba)3​ , and Xantphos.

  • Seal the flask with a rubber septum and purge the atmosphere by applying vacuum for 3 minutes, followed by backfilling with Argon. Repeat this cycle three times.

  • Add 50 mL of anhydrous toluene via syringe.

    • Validation Checkpoint: The solution will initially appear deep purple/red due to the unactivated Pd2​(dba)3​ .

Step 2: Catalyst Activation & Amine Addition

  • Stir the mixture at room temperature for 15 minutes.

    • Validation Checkpoint: The color should transition from deep purple to a clear yellow/orange, indicating the successful formation of the active Pd(0) -Xantphos complex.

  • Slowly add the LiHMDS solution (15.0 mL) dropwise via syringe over 5 minutes.

Step 3: Catalytic Heating

  • Replace the septum with an Argon-flushed reflux condenser.

  • Heat the reaction mixture in an oil bath set to 100°C for 16 hours with vigorous stirring.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.7 ) should disappear. The silylated intermediate will run highly non-polar.

Step 4: Hydrolysis (Deprotection)

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding 20 mL of 1M HCl (aq). Stir vigorously for 30 minutes.

    • Causality: The acid serves a dual purpose: it quenches any unreacted LiHMDS (mild exotherm expected) and rapidly cleaves the N-TMS bonds to generate the primary amine. Furthermore, it protonates the quinoline nitrogen, pulling the product into the aqueous layer as a hydrochloride salt.

Step 5: Workup & Purification (Acid-Base Extraction)

  • Transfer the biphasic mixture to a separatory funnel. Extract the organic (toluene) layer with an additional 20 mL of 1M HCl.

  • Discard the organic layer (which contains the Xantphos ligand, dba, and non-polar impurities).

  • Cool the combined aqueous layers in an ice bath and slowly add 1M NaOH (aq) until the pH reaches 10-11.

    • Validation Checkpoint: A white to pale-yellow precipitate will crash out of the aqueous solution. This is the free base of 4-Amino-6-ethyl-2-methylquinoline.

  • Extract the basified aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • (Optional) Recrystallize from hot ethanol/water to yield the analytically pure product.

Workflow Step1 1. Preparation Degas Toluene Step2 2. Setup Pd2(dba)3 + Xantphos Step1->Step2 Step3 3. Reaction 100°C, 16h, Argon Step2->Step3 Step4 4. Hydrolysis 1M HCl (aq) Step3->Step4 Step5 5. Purification Acid-Base Extraction Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis protocol.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry (via PMC), 2025. 1

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications, 2016. 4

  • Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. 3

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry (via PubMed), 2008. 5

  • Global 4-amino-6-ethyl-2-methylquinoline (CAS 948293-17-2) Market Research Report. MarketReport.jp. 2

Sources

Method

Application Note: Preparation and Handling of 4-Amino-6-ethyl-2-methylquinoline for Cell Culture Assays

Executive Summary & Mechanistic Context 4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2) is a highly specialized nitrogen-containing heterocyclic compound belonging to the quinoline family[1]. In preclinical drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2) is a highly specialized nitrogen-containing heterocyclic compound belonging to the quinoline family[1]. In preclinical drug development, quinoline derivatives are heavily investigated for their potent antimicrobial and anticancer properties[1]. Mechanistically, 4-aminoquinolines exert their biological effects by targeting and inhibiting type IIA topoisomerases—specifically DNA gyrase and topoisomerase IV—which prevents the relief of topological stress during DNA replication, ultimately triggering DNA double-strand breaks and cellular apoptosis[2].

Because small-molecule quinolines are inherently lipophilic, introducing them into aqueous in vitro cell culture systems requires rigorous solvent management. Improper preparation can lead to compound precipitation, inaccurate dosing, and solvent-induced cytotoxicity, rendering assay data invalid[3]. This guide provides a self-validating, step-by-step methodology for preparing stable stock solutions and working dilutions of 4-Amino-6-ethyl-2-methylquinoline, ensuring maximum bioavailability and assay reproducibility.

Physicochemical Profile

Before initiating any protocol, it is critical to understand the physical constraints of the molecule. The table below summarizes the key quantitative data governing the solubility and storage of 4-Amino-6-ethyl-2-methylquinoline[1].

PropertySpecificationExperimental Implication
Chemical Formula C₁₁H₁₂N₂Highly hydrophobic aromatic ring structure.
Molecular Weight 176.23 g/mol Required for accurate molarity calculations.
Primary Solvent Anhydrous DMSOAqueous buffers (e.g., PBS) will cause immediate precipitation.
Stock Stability -20°C to -80°CSusceptible to degradation via repeated freeze-thaw cycles.
Target Pathway DNA Gyrase / TopoisomeraseInduces DNA damage; requires careful handling as a biohazard.

Experimental Causality: The "Why" Behind the Protocol

As a standard practice in pharmacological profiling, every step in compound preparation must be driven by physicochemical causality:

  • Solvent Selection (Anhydrous DMSO): 4-Amino-6-ethyl-2-methylquinoline lacks the polar functional groups necessary for direct aqueous dissolution[1]. Dimethyl sulfoxide (DMSO) acts as a universal amphiphilic solvent, disrupting the crystal lattice of the powder without altering its molecular structure[3]. Anhydrous DMSO is strictly required; standard benchtop DMSO rapidly absorbs atmospheric moisture, which prematurely initiates compound nucleation and degrades the stock over time.

  • The Constant-Vehicle Rule: DMSO is biologically active. At concentrations >0.5% (v/v), it can induce cell cycle arrest, differentiation, or apoptosis, which will confound the readout of your topoisomerase-inhibitor assay[4],[5]. To isolate the true effect of the quinoline compound, the final DMSO concentration must be kept strictly at or below 0.1% , and this vehicle concentration must remain constant across all treatment groups, including the negative control.

  • Mitigating "Solvent Shock": When a highly concentrated DMSO stock is pipetted directly into cold aqueous media, the rapid shift in dielectric constant causes the lipophilic small molecule to crash out of solution (micro-precipitation)[3]. Pre-warming the culture media to 37°C increases the kinetic energy of the system, keeping the compound in solution during the critical mixing phase.

Self-Validating Preparation Protocol

Phase 1: Preparation of 10 mM Master Stock

Objective: Create a highly concentrated, stable reservoir of the compound.

  • Equilibration: Remove the lyophilized vial of 4-Amino-6-ethyl-2-methylquinoline from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Causality: Opening a cold vial causes atmospheric water vapor to condense on the powder, ruining the anhydrous environment.

  • Calculation: Calculate the required volume of anhydrous DMSO to achieve a 10 mM (10 mmol/L) concentration.

    • Formula:Volume (mL) = Mass (mg) / [176.23 g/mol × 10 mM]

    • Example: For a 5.0 mg vial, add 2.837 mL of anhydrous DMSO.

  • Dissolution: Add the calculated volume of DMSO directly to the original vial to prevent loss of compound during transfer[3]. Vortex vigorously for 60 seconds.

  • Validation Step 1 (Visual QC): Hold the vial against a light source. The solution must be 100% optically clear. If microscopic particulates remain, sonicate in a water bath at room temperature for 5 minutes.

Phase 2: Aliquoting and Cryopreservation
  • Aliquot: Dispense the 10 mM Master Stock into single-use 50 µL aliquots using low-protein-binding microcentrifuge tubes.

  • Storage: Store immediately at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months)[5]. Protect from light. Causality: Single-use aliquots strictly prevent freeze-thaw cycles, which degrade the compound and introduce moisture.

Phase 3: Intermediate Dilutions and Cell Treatment

Objective: Dose cells while maintaining a constant 0.1% DMSO background.

  • Intermediate DMSO Stocks: To avoid pipetting highly inaccurate sub-microliter volumes, perform serial dilutions of your 10 mM stock in DMSO first.

    • Table 2: Intermediate Dilution Strategy

Desired Assay Conc.Intermediate DMSO StockPreparation of IntermediateSpike into 1 mL MediaFinal DMSO
10 µM 10 mMUse Master Stock directlyAdd 1.0 µL0.1%
5 µM 5 mM10 µL of 10 mM + 10 µL DMSOAdd 1.0 µL0.1%
1 µM 1 mM2 µL of 10 mM + 18 µL DMSOAdd 1.0 µL0.1%
0 µM (Control) 0 mM100% Anhydrous DMSOAdd 1.0 µL0.1%
  • Aqueous Transfer: Pre-warm your complete cell culture media to 37°C. Add 1.0 µL of the respective Intermediate DMSO Stock to 999 µL of pre-warmed media. Mix immediately by gentle inversion or pipetting.

  • Validation Step 2 (Microscopic QC): Before applying the drug-laced media to your cell culture plates, place an aliquot of the highest concentration (10 µM) under an inverted phase-contrast microscope. Scan for needle-like crystals or cloudy micro-precipitates. If the solution is clear, proceed to treat the cells.

Experimental Workflow Visualization

Workflow A Lyophilized Powder (4-Amino-6-ethyl-2-methylquinoline) B Reconstitution in Anhydrous DMSO (10 mM Master Stock) A->B C QC: Visual Inspection (Ensure 100% Dissolution) B->C D Aliquot & Cryopreservation (-20°C, Light Protected) C->D E Intermediate Serial Dilution (Dilute in 100% DMSO) D->E F Aqueous Transfer (Spike 1:1000 into 37°C Media) E->F G QC: Microscopic Check (Verify Absence of Precipitates) F->G H In Vitro Cell Assay (Constant 0.1% DMSO Vehicle) G->H

Workflow for preparing 4-Amino-6-ethyl-2-methylquinoline for cell assays.

References

  • Buy 4-Amino-6-ethyl-2-methylquinoline (EVT-12040540)
  • SMALL MOLECULES - Captivate Bio Source: Captivate Bio URL
  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents Source: MDPI URL
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines Source: AntBio URL

Sources

Application

Application Note: C–N Cross-Coupling of 4-Amino-6-ethyl-2-methylquinoline via Buchwald-Hartwig Amination

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale 4-Aminoquinolines are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

4-Aminoquinolines are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of numerous antimalarial agents, kinase inhibitors, and Toll-like receptor (TLR) modulators [1]. Among these derivatives, 4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2) serves as a highly specialized building block. The 6-ethyl substituent precisely modulates the molecule's lipophilicity to enhance cellular membrane permeability, while the 2-methyl group provides critical metabolic stability against CYP450-mediated oxidation at the C2 position.

Historically, functionalizing the C4 position of quinolines has relied heavily on Nucleophilic Aromatic Substitution ( SN​Ar ) utilizing 4-haloquinolines. However, when constructing complex or sterically hindered diarylamines, SN​Ar protocols often require excessively harsh conditions (e.g., refluxing neat amine or high-temperature microwave irradiation) and suffer from poor functional group tolerance [2]. To circumvent these limitations, deploying 4-Amino-6-ethyl-2-methylquinoline as the nucleophilic partner in a Palladium-catalyzed Buchwald-Hartwig cross-coupling provides a mild, highly modular, and chemoselective alternative [3].

Mechanistic Insights: Overcoming Heteroarylamine Poisoning

Coupling primary heteroarylamines like 4-Amino-6-ethyl-2-methylquinoline presents unique mechanistic challenges. As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe.

  • Catalyst Poisoning via Bidentate Coordination: Primary 4-aminoquinolines are notorious for acting as bidentate ligands. The exocyclic primary amine and the endocyclic quinoline nitrogen can simultaneously coordinate to the Palladium(II) center. This forms a highly stable, catalytically inactive off-cycle complex, effectively "poisoning" the catalyst.

  • Ligand Causality (The Role of DPEphos): To prevent this deactivation, we utilize DPEphos (bis(2-diphenylphosphinophenyl)ether). The large bite angle of DPEphos ( ∼104∘ ) enforces a specific steric geometry around the Pd center that destabilizes the bis-coordinated heteroarylamine complex. This steric pressure forcefully drives the catalytic cycle forward toward the critical reductive elimination step [2].

  • Base Causality (The Role of K3​PO4​ ): The 2-methyl group on the quinoline ring is weakly acidic due to the electron-withdrawing nature of the heterocycle. Utilizing strong bases like Sodium tert-butoxide ( NaOtBu ) leads to the deprotonation of this methyl group, generating an enamine-like intermediate that causes unwanted dimerization and complex side-reactions. Therefore, Tribasic Potassium Phosphate ( K3​PO4​ ) is selected. It is sufficiently basic to deprotonate the Pd-coordinated amine intermediate but mild enough to leave the C2-methyl protons intact.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L_n)-Br] Pd0->OxAdd Ar-Br AmineCoord Amine Coordination 4-Amino-6-ethyl-2-methylquinoline OxAdd->AmineCoord Amine Deprot Deprotonation by K3PO4 AmineCoord->Deprot Base RedElim Reductive Elimination Product Release Deprot->RedElim -HBr RedElim->Pd0 Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

Quantitative Optimization Data

The following table summarizes the optimization of the cross-coupling between 4-Amino-6-ethyl-2-methylquinoline and a standard aryl bromide (4-bromoanisole), validating the mechanistic rationale discussed above.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Observation
1 Pd2​(dba)3​ BINAP NaOtBu Toluene10012%Extensive side-product formation (C2-methyl deprotonation).
2 Pd(OAc)2​ Xantphos Cs2​CO3​ 1,4-Dioxane10045%Incomplete conversion; catalyst deactivation observed.
3 Pd(OAc)2​ DPEphos K3​PO4​ 1,4-Dioxane10089% Clean conversion; optimal bite angle and base strength.
4NoneDPEphos K3​PO4​ 1,4-Dioxane1000%No background SN​Ar reaction detected.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed as a self-validating system for the synthesis of N-(4-methoxyphenyl)-6-ethyl-2-methylquinolin-4-amine.

Workflow Step1 Reagent Setup Inside Glovebox Step2 Solvent Addition & Degassing Step1->Step2 Step3 Thermal Heating 100°C, 12h Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the optimal C-N cross-coupling protocol.

Reagents Required:
  • 4-Amino-6-ethyl-2-methylquinoline: 1.0 equiv (1.0 mmol, 186.3 mg)

  • 4-Bromoanisole: 1.2 equiv (1.2 mmol, 224.4 mg)

  • Pd(OAc)2​ : 0.05 equiv (5 mol%, 11.2 mg)

  • DPEphos: 0.075 equiv (7.5 mol%, 40.4 mg)

  • K3​PO4​ (anhydrous, finely ground): 2.0 equiv (2.0 mmol, 424.5 mg)

  • Anhydrous 1,4-Dioxane: 5.0 mL

Step-by-Step Methodology:
  • Glovebox Setup (Critical for Pd(0) stability): In an argon-filled glovebox, add Pd(OAc)2​ , DPEphos, and anhydrous K3​PO4​ to an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar.

    • Self-Validation Checkpoint: The mixture should appear as a free-flowing, pale-yellow powder. Clumping indicates moisture contamination in the base, which will drastically reduce yields.

  • Substrate Addition: Add 4-Amino-6-ethyl-2-methylquinoline and 4-bromoanisole to the Schlenk tube. Seal the tube tightly with a rubber septum and remove it from the glovebox.

  • Solvent Addition & Degassing: Connect the Schlenk tube to a dual-manifold Schlenk line. Inject 5.0 mL of anhydrous 1,4-Dioxane through the septum. Spurge the solution directly with Argon via a long needle for 10 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich DPEphos ligand and the active Pd(0) species, terminating the catalytic cycle prematurely.

  • Thermal Activation: Replace the septum with a Teflon screwcap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Checkpoint: Within the first 30 to 45 minutes, the solution will transition from pale yellow to a deep, dark red/amber. This color shift visually confirms the successful formation of the active Pd(0) -DPEphos complex and the initiation of oxidative addition.

  • Reaction Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the insoluble phosphate salts and precipitated palladium black. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 80:20 to 50:50, with 1% Triethylamine).

    • Causality: The addition of 1% Triethylamine to the eluent neutralizes the acidic silanol groups on the silica gel. This prevents the basic quinoline product from streaking, ensuring a sharp elution band and maximizing the isolated yield.

References

  • Handford, M. J., et al. "Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum." National Institutes of Health, 2025.1

  • "Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology." ResearchGate. 2

  • Romero, A. H., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." National Institutes of Health, 2025. 3

Sources

Method

Application Note: Advanced Extraction Techniques for 4-Amino-6-ethyl-2-methylquinoline from Biological Matrices

Physicochemical Profiling & Mechanistic Rationale 4-Amino-6-ethyl-2-methylquinoline (CAS 948293-17-2) is a nitrogen-containing heterocyclic aromatic amine widely investigated for its potent antimicrobial properties and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Mechanistic Rationale

4-Amino-6-ethyl-2-methylquinoline (CAS 948293-17-2) is a nitrogen-containing heterocyclic aromatic amine widely investigated for its potent antimicrobial properties and its ability to interact with critical cellular signaling pathways in anticancer research[1].

To design a robust bioanalytical extraction protocol, one must first deconstruct the molecule's physicochemical properties. Like other 4-aminoquinolines (e.g., chloroquine), this compound features a highly lipophilic core and a basic quinoline ring nitrogen. The presence of the 4-amino group allows for resonance stabilization of the protonated form, drastically increasing the basicity of the ring nitrogen (pKa ≈ 8.1–8.5)[2].

The Causality of Matrix Binding: At physiological pH (7.4), 4-Amino-6-ethyl-2-methylquinoline exists predominantly in its ionized (cationic) state. This positive charge drives extensive binding to acidic phospholipids, erythrocytes, and plasma proteins[2]. Therefore, simple solvent dilution is insufficient for LC-MS/MS bioanalysis. The extraction strategy must aggressively disrupt protein binding and manipulate the pH to control the ionization state of the molecule, ensuring high recovery and the elimination of matrix effects[3].

Decision_Tree Start Select Biological Matrix Plasma Plasma / Serum (High Protein) Start->Plasma Tissue Tissue Homogenate (High Lipid/Complex) Start->Tissue Urine Urine (High Salt/Dilute) Start->Urine PPT Protein Precipitation (PPT) Rapid, High-Throughput Plasma->PPT Discovery PK SPE Mixed-Mode SPE (MCX) Max Cleanliness & Concentration Plasma->SPE Regulated PK LLE Liquid-Liquid Extraction (LLE) Alkaline pH > 10.5 Tissue->LLE Urine->SPE LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS

Caption: Bioanalytical decision matrix for selecting extraction techniques based on sample type.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are designed as self-validating systems . Each method includes built-in checkpoints to ensure that extraction efficiency is actively monitored rather than blindly assumed. We utilize a stable isotope-labeled internal standard (SIL-IS) to track recovery dynamically.

Protocol A: High-Throughput Protein Precipitation (PPT) for Plasma

Mechanism: Organic modifiers denature plasma proteins, disrupting the hydrophobic and ionic bonds holding the analyte. While fast, PPT leaves residual phospholipids that can cause ion suppression[4].

  • Sample Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL in 50% methanol).

  • Precipitation: Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: The acidic environment ensures the quinoline nitrogen remains protonated, increasing its solubility in the aqueous-organic mixture and preventing it from co-precipitating with the protein pellet.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Validation Checkpoint: Inject a "Double Blank" (matrix with no analyte, no IS) followed by a "Zero Standard" (matrix with IS only) to verify the absence of cross-talk and endogenous isobaric interferences.

Protocol B: Alkalinized Liquid-Liquid Extraction (LLE) for Tissue Homogenates

Mechanism: Tissue homogenates are rich in complex lipids. By raising the pH of the matrix at least 2 units above the analyte's pKa (pH > 10.5), 4-Amino-6-ethyl-2-methylquinoline is fully deprotonated into its neutral free-base form, driving its partition into a non-polar organic solvent[3].

  • Homogenization: Prepare a 10% (w/v) tissue homogenate in MS-grade water. Transfer 100 µL to a 2 mL microcentrifuge tube.

  • Alkalinization: Add 50 µL of 0.5 M Ammonium Hydroxide (NH₄OH). Vortex briefly. Causality: This forces the pH to ~11, neutralizing the basic amine.

  • Extraction: Add 800 µL of Methyl tert-butyl ether (MTBE) : Ethyl Acetate (80:20, v/v).

  • Partitioning: Shake on a multitube vortexer for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes.

  • Freezing: Place the tubes in a dry ice/ethanol bath for 2 minutes to freeze the lower aqueous layer. Decant the upper organic layer into a clean tube.

  • Evaporation: Dry the organic layer under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic acid in water).

  • Validation Checkpoint: Analyze the post-extraction aqueous layer during method development. If the analyte is detected, the alkalinization step (Step 2) is insufficient and requires a stronger buffer (e.g., Sodium Carbonate).

Protocol C: Mixed-Mode Strong Cation Exchange (MCX) SPE for Urine/Plasma

Mechanism: This is the gold standard for basic amines. The sorbent contains both reversed-phase (lipophilic) and strong cation exchange (sulfonic acid, SO₃⁻) sites. This dual-retention mechanism allows for aggressive washing steps that produce ultra-clean extracts[2].

SPE_Workflow A 1. Condition & Equilibrate (MeOH -> 2% H3PO4) B 2. Load Sample (Acidified Matrix, pH < 3) A->B C 3. Wash 1: Aqueous (0.1N HCl - Removes Salts) B->C D 4. Wash 2: Organic (100% MeOH - Removes Lipids) C->D E 5. Elute Target (5% NH4OH in MeOH) D->E F 6. Evaporate & Reconstitute (Ready for LC-MS/MS) E->F

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic quinoline derivatives.

  • Sample Pre-treatment: Dilute 100 µL of plasma/urine with 100 µL of 2% Phosphoric Acid (H₃PO₄). Causality: Lowers pH to < 3, ensuring the quinoline nitrogen is 100% protonated (cationic) and disrupting protein binding.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% H₃PO₄ through an Oasis MCX 30 mg/1 cc cartridge.

  • Loading: Load the acidified sample onto the cartridge at 1 mL/min. The protonated analyte binds ionically to the SO₃⁻ sites.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1 N HCl. Causality: Removes hydrophilic endogenous salts and polar interferences without disrupting the ionic bond.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Removes neutral and acidic lipids (e.g., phospholipids). The analyte remains locked to the sorbent via strong electrostatic interactions.

  • Elution: Elute with 1 mL of 5% NH₄OH in Methanol. Causality: The high pH neutralizes the analyte's positive charge, breaking the ionic bond with the sorbent, while the methanol easily elutes the now-lipophilic free base.

  • Evaporation & Reconstitution: Evaporate to dryness under Nitrogen and reconstitute in 100 µL of mobile phase.

  • Validation Checkpoint: Monitor the LC-MS/MS baseline for phospholipid transitions (m/z 184 → 184). A successful MCX protocol will show a flat baseline, confirming the elimination of matrix effects.

Quantitative Method Comparison

To assist researchers in selecting the optimal extraction technique for 4-Amino-6-ethyl-2-methylquinoline, the expected quantitative performance metrics of the three protocols are summarized below.

Extraction TechniqueTarget MatrixMean Recovery (%)Matrix Effect (%)LLOQ PotentialProcessing Time / 96-well
Protein Precipitation (PPT) Plasma / Serum85 - 95High (Ion Suppression)5 - 10 ng/mL< 30 mins
Liquid-Liquid Extraction (LLE) Tissue / Plasma75 - 85Low1 - 5 ng/mL~ 90 mins
Mixed-Mode SPE (MCX) Urine / Plasma90 - 98Very Low< 0.5 ng/mL~ 60 mins

Note: Lower Limit of Quantification (LLOQ) is dependent on the sensitivity of the specific mass spectrometer utilized (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

References

  • Buy 4-Amino-6-ethyl-2-methylquinoline (EVT-12040540)
  • Source: Taylor & Francis (Bioanalysis)
  • Source: ijpsonline.
  • Source: nih.gov (Journal of Chromatographic Science)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 4-Amino-6-ethyl-2-methylquinoline Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 4-Amino-6-ethyl-2-methylquinoline (CAS 94...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 4-Amino-6-ethyl-2-methylquinoline (CAS 948293-17-2)[1]. The standard industrial and laboratory approach relies on a three-step sequence: a Conrad-Limpach cyclization, followed by chlorination, and concluding with a nucleophilic aromatic substitution (SNAr) amination.

This document deconstructs the mechanistic causality behind each step to help you troubleshoot bottlenecks, prevent intermediate degradation, and maximize overall yield.

Synthetic Pathway & Mechanism Visualization

The following workflow illustrates the critical transformations and the required conditions to drive the reaction forward kinetically and thermodynamically.

SynthesisWorkflow A 4-Ethylaniline + Ethyl acetoacetate B Enamine Intermediate (Schiff Base) A->B Condensation (AcOH, Reflux) C 6-Ethyl-2-methylquinolin-4-ol B->C Thermal Cyclization (Dowtherm A, 250°C) D 4-Chloro-6-ethyl-2-methylquinoline C->D Chlorination (POCl3, 100°C) E 4-Amino-6-ethyl-2-methylquinoline D->E Amination (NH3/Phenol, 180°C)

Figure 1: Three-step synthesis workflow for 4-Amino-6-ethyl-2-methylquinoline.

Standardized Experimental Protocols

As a self-validating system, each protocol below includes a built-in analytical checkpoint to ensure the reaction has proceeded correctly before moving to the next phase.

Step 1: Conrad-Limpach Cyclization
  • Objective: Synthesize the intermediate 6-ethyl-2-methylquinolin-4-ol.

  • Procedure:

    • Condense 4-ethylaniline (1.0 eq) with ethyl acetoacetate (1.1 eq) using a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to remove water and isolate the enamine (Schiff base).

    • Pre-heat Dowtherm A (or a similar high-boiling heat transfer fluid) to 250°C.

    • Add the enamine dropwise to the boiling Dowtherm A. Maintain the temperature at 250°C for 30–45 minutes.

    • Cool to room temperature, precipitate the product with hexanes, filter, and wash.

  • Expertise & Causality: The dropwise addition to a pre-heated medium is non-negotiable. The reaction can proceed via two competing pathways: the Conrad-Limpach reaction (yielding the desired 4-quinolone) or the Knorr reaction (yielding the 2-quinolone isomer). Rapid thermal shock (>240°C) kinetically favors the 4-quinolone, whereas lower temperatures and strong acid catalysis drive the thermodynamic Knorr product[2].

  • Self-Validation Check: Analyze the precipitate via 1H-NMR; the absence of a peak at ~6.5 ppm (characteristic of the 3-H in 2-quinolones) confirms successful Conrad-Limpach regioselectivity.

Step 2: Chlorination
  • Objective: Convert the 4-quinolone to 4-chloro-6-ethyl-2-methylquinoline.

  • Procedure:

    • Suspend the 4-quinolone in neat Phosphorus oxychloride (POCl3) (3.0 eq).

    • Heat to 100°C (reflux) for 2–3 hours until the mixture becomes homogeneous.

    • Cool the mixture to room temperature.

    • Critical Step: Carefully pour the mixture over a large excess of crushed ice. Immediately neutralize with aqueous ammonia or Na2CO3 to pH 7–8, strictly maintaining the internal temperature below 10°C.

    • Extract with dichloromethane, dry over Na2SO4, and concentrate.

  • Expertise & Causality: The 4-chloroquinoline product is highly susceptible to nucleophilic attack by water[3]. If the reaction is quenched in warm, acidic water, the equilibrium shifts back to the 4-quinolone. Rapid neutralization at low temperatures kinetically traps the desired chloro-adduct, preventing hydrolysis.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The complete consumption of the highly polar 4-quinolone baseline spot indicates the reaction is ready for quenching.

Step 3: Amination (SNAr)
  • Objective: Synthesize the final product, 4-Amino-6-ethyl-2-methylquinoline.

  • Procedure:

    • In a high-pressure autoclave, dissolve 4-chloro-6-ethyl-2-methylquinoline in phenol.

    • Saturate the solution with anhydrous ammonia gas.

    • Seal the vessel and heat to 180°C for 5–8 hours.

    • Cool to room temperature and carefully vent excess pressure.

    • Add 10% NaOH to convert the phenol into water-soluble sodium phenoxide, precipitating the crude 4-amino product.

    • Filter, wash with water, and recrystallize from an ethanol/water mixture.

  • Expertise & Causality: The 4-position of the quinoline ring is only moderately electrophilic. Phenol acts as both a solvent and an acid catalyst, transiently forming a highly reactive phenyl ether intermediate that readily undergoes substitution with ammonia. A sealed vessel is mandatory to maintain a high concentration of dissolved NH3 at 180°C, driving the reaction to completion[3].

  • Self-Validation Check: Test the pH of the filtrate after NaOH addition. A pH > 10 ensures complete conversion of phenol to sodium phenoxide, guaranteeing the purity of the precipitated 4-aminoquinoline.

Troubleshooting & FAQs: Resolving Yield Bottlenecks

AminationTroubleshooting Issue Low Amination Yield (<40%) Q1 Is the reaction vessel sealed? Issue->Q1 Sol1 Use a pressure vessel (Autoclave) to retain NH3 gas Q1->Sol1 No Q2 Is the temperature ≥150°C? Q1->Q2 Yes Sol2 Increase temp to 150-180°C for SNAr activation Q2->Sol2 No Q3 Is hydrolysis occurring? Q2->Q3 Yes Sol3 Ensure anhydrous conditions Use phenol as solvent Q3->Sol3 Yes

Figure 2: Logical troubleshooting tree for resolving low amination yields.

Q: My cyclization step yields a mixture of isomers. How do I exclusively get the 4-quinolone core? A: Isomerization is a classic symptom of inadequate heating. If you heat the enamine mixture slowly, the Knorr pathway dominates, yielding the 2-quinolone[2]. To fix this, ensure your Dowtherm A is fully pre-heated to 250°C before adding the enamine. The thermal shock is required to bypass the activation energy of the Knorr pathway and selectively yield the Conrad-Limpach 4-quinolone.

Q: I am losing product during the POCl3 workup. The yield of 4-chloro-6-ethyl-2-methylquinoline is <40%. A: This indicates hydrolysis during the quench. The 4-chloro substituent is an excellent leaving group under acidic, aqueous conditions[3]. To prevent this, never add water to the reaction; always pour the reaction into a massive excess of ice. Neutralize the acid immediately with a base while ensuring the temperature never exceeds 10°C.

Q: The final amination step with ammonia gas gives very poor yields. Can I use an alternative ammonia source? A: Yes. Direct amination with ammonia gas often fails if the pressure vessel leaks or cannot sustain 180°C[3]. If an autoclave is unavailable, you can use ammonia surrogates. Formamide or DMF can act as both the solvent and the amine source in the presence of a base (e.g., KOH) or a copper catalyst at 100–140°C[4][5]. Alternatively, microwave-assisted synthesis using ammonium salts in DMSO at 140°C can yield 80–95% in just 20–30 minutes[6].

Quantitative Data: Amination Optimization Strategies

To help you select the best amination protocol for your laboratory setup, compare the following validated strategies:

Amination StrategyReagents / CatalystTemp (°C)Vessel TypeExpected Yield (%)Key Advantage
Classical SNAr NH3 gas, Phenol180Sealed Autoclave70 - 82%Cost-effective, scalable for bulk synthesis[3].
Ammonia Surrogate Formamide, CuI100 - 120Standard Reflux65 - 80%Avoids the need for high-pressure gas handling[4].
Microwave-Assisted Amine source, DMSO140 - 180Microwave Vial80 - 95%Extremely rapid reaction time (20-30 min)[6].
Cross-Coupling DMF / KOH100Sealed Tube75 - 90%Milder conditions, utilizes standard lab reagents[5].
References
  • EvitaChem - Buy 4-Amino-6-ethyl-2-methylquinoline (EVT-12040540). 1

  • Benchchem - Technical Support Center: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. 3

  • PMC (National Institutes of Health) - 4-Aminoquinoline: a comprehensive review of synthetic strategies. 6

  • MDPI - An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. 2

  • ResearchGate - Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. 4

  • ACS Publications - Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides.5

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Amino-6-ethyl-2-methylquinoline

Welcome to the technical support center for 4-Amino-6-ethyl-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Amino-6-ethyl-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, evidence-based troubleshooting strategies and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of 4-Amino-6-ethyl-2-methylquinoline that contribute to its poor aqueous solubility?

A1: The limited aqueous solubility of 4-Amino-6-ethyl-2-methylquinoline is primarily due to its molecular structure. The quinoline core, a bicyclic aromatic system, is inherently hydrophobic, which limits its favorable interactions with water molecules.[1] While the amino (-NH2), ethyl (-CH2CH3), and methyl (-CH3) groups influence its properties, the dominant aromatic nature leads to low solubility in aqueous solutions. The presence of the amino group, however, provides a handle for pH-dependent solubility modifications.[2]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C12H14N2[3]
Molecular Weight 186.25 g/mol [3]
Predicted pKa The amino group at position 4 is basic. While an exact experimental pKa is not readily available, it is predicted to be in the range of other aminoquinolines, suggesting it will be protonated at acidic pH.[4][5]N/A
Predicted LogP The presence of the ethyl and methyl groups, along with the quinoline core, suggests a higher LogP value, indicating greater lipophilicity and consequently lower aqueous solubility.N/A
Q2: What is the first and most critical step to take when troubleshooting the solubility of this compound?

A2: The initial and most crucial step is to determine the pH-solubility profile of 4-Amino-6-ethyl-2-methylquinoline. As a weak base due to the 4-amino group, its solubility is expected to be highly dependent on pH.[6][7] In acidic conditions, the amino group will become protonated, forming a more soluble salt.[6] Understanding this relationship will guide your formulation strategy.

Experimental Workflow: pH-Solubility Profiling

cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Data Interpretation A Weigh Compound C Add excess solid to each buffer A->C B Prepare Buffers (pH 2-10) B->C D Shake/agitate for 24-48h at constant temp. C->D E Filter/centrifuge to remove undissolved solid D->E F Quantify concentration in supernatant (e.g., HPLC-UV) E->F G Plot Solubility vs. pH F->G H Identify pH of maximum solubility G->H

Caption: Workflow for determining the pH-solubility profile.

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common issue for poorly soluble compounds and indicates that the aqueous buffer cannot maintain the compound in solution at the desired concentration.

Solution 1: pH Adjustment
  • Principle: As established, 4-Amino-6-ethyl-2-methylquinoline is a weak base. Lowering the pH of the aqueous buffer will protonate the amino group, forming a more soluble cationic species.[6] This is often the simplest and most cost-effective approach.[6]

  • Protocol: pH Modification for Enhanced Solubility

    • Based on your pH-solubility profile, select a buffer with a pH that demonstrated significantly higher solubility.

    • Prepare your desired final concentration of the compound in this acidic buffer.

    • If a DMSO stock is necessary, ensure the final concentration of DMSO is minimal (ideally <1%) to avoid artifacts in biological assays.

    • Caution: Be mindful of potential pH-induced degradation or changes in the compound's activity. Also, consider the buffering capacity of your final solution to avoid pH shifts.[8]

Solution 2: Salt Formation
  • Principle: Creating a stable salt form of your compound can dramatically increase its aqueous solubility and dissolution rate.[9][10] This involves reacting the basic 4-Amino-6-ethyl-2-methylquinoline with an acid to form a salt.[11] The choice of the counter-ion from the acid is critical and can significantly affect the salt's properties.[6]

  • Protocol: Small-Scale Salt Screening

    • Dissolve a known amount of 4-Amino-6-ethyl-2-methylquinoline in a suitable organic solvent (e.g., isopropanol, acetone).

    • In separate vials, add equimolar amounts of different pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid) dissolved in the same solvent.

    • Stir the mixtures at room temperature and observe for precipitation of the salt. If no precipitate forms, cooling or adding an anti-solvent may be necessary.

    • Isolate the resulting solids by filtration, wash with the solvent, and dry under vacuum.

    • Determine the aqueous solubility of each salt form using a shake-flask method.[12]

Decision Tree for Salt Formation

Start Is the compound basic? pKa Determine pKa Start->pKa SelectAcid Select appropriate acid(s) pKa->SelectAcid React React compound with acid SelectAcid->React Isolate Isolate solid salt React->Isolate NoSalt No salt forms or unstable salt React->NoSalt No precipitation Characterize Characterize salt (solubility, stability) Isolate->Characterize Isolate->NoSalt Amorphous/oily product Success Successful salt formation Characterize->Success

Caption: Decision-making process for salt formation.

Issue 2: pH adjustment and salt formation are not sufficient or are incompatible with my experimental system.

In cases where altering the pH is not feasible (e.g., due to assay constraints) or stable salts do not provide the desired solubility, more advanced formulation strategies are necessary.

Solution 3: Co-solvents
  • Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[13][14][15] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[16]

  • Protocol: Co-solvent System Development

    • Screen the solubility of your compound in various neat co-solvents (e.g., ethanol, propylene glycol, PEG 400).

    • Prepare a series of aqueous solutions with increasing concentrations of the best co-solvent(s) (e.g., 10%, 20%, 30% v/v).

    • Determine the solubility of 4-Amino-6-ethyl-2-methylquinoline in each co-solvent mixture using the shake-flask method.

    • Plot solubility as a function of co-solvent concentration to identify the optimal system for your needs.

    • Important Considerations: Be aware of the potential toxicity or biological activity of the co-solvent in your experimental model.[17] Also, dilution of the co-solvent system can lead to precipitation of the compound.

Solution 4: Complexation with Cyclodextrins
  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like your compound, forming inclusion complexes that have significantly improved aqueous solubility and stability.[18][20]

  • Protocol: Cyclodextrin Complexation

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[19]

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 5%, 10% w/v).

    • Add an excess of 4-Amino-6-ethyl-2-methylquinoline to each solution.

    • Equilibrate the mixtures by shaking or stirring for 24-48 hours.

    • Filter the solutions to remove undissolved compound and quantify the concentration of the dissolved compound.

    • A phase-solubility diagram (plot of compound solubility vs. cyclodextrin concentration) will indicate the effectiveness of complexation.

Solution 5: Use of Surfactants
  • Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[21][22] The hydrophobic cores of these micelles can entrap poorly soluble compounds, effectively increasing their solubility.[21]

  • Protocol: Surfactant-based Solubilization

    • Choose a non-ionic surfactant with low toxicity, such as Polysorbate 80 (Tween® 80) or Cremophor® EL.

    • Prepare a series of aqueous solutions with surfactant concentrations both below and above the known CMC.

    • Determine the solubility of your compound in each surfactant solution using the shake-flask method.

    • A sharp increase in solubility above the CMC will confirm micellar solubilization.

    • Note: Surfactants can interfere with some biological assays, so it is important to run appropriate vehicle controls.

Comparison of Advanced Solubilization Techniques

TechniquePrinciple of SolubilizationTypical Fold Increase in SolubilityKey AdvantagesKey Disadvantages
Co-solvency Reduces solvent polarity10 to >1,000Simple to formulate, effective for non-polar compounds[16][23]Potential for precipitation upon dilution, toxicity of some co-solvents
Cyclodextrin Complexation Encapsulation in a hydrophobic cavity10 to 100Can improve stability, low toxicity[18]Limited by stoichiometry of complexation, can be expensive
Surfactant Micellization Entrapment in micellar coreVariable, can be significantHigh solubilization capacityPotential for interference in biological assays, toxicity concerns

Experimental Protocols

Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[24]

  • Add an excess amount of solid 4-Amino-6-ethyl-2-methylquinoline to a vial containing the test solvent (e.g., buffer of a specific pH, co-solvent mixture). The presence of undissolved solid throughout the experiment is essential.

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the mixture for 24 to 72 hours to ensure equilibrium is reached.[24]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[25]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Kromann, J. C., Larsen, F., Moustafa, H., & Jensen, J. H. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2335. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Al-Akayleh, F., Al-Sbou, Y., & Alsmadi, M. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 14(11), 1141. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499.

Sources

Troubleshooting

Technical Support Center: Crystallization and Purification of 4-Amino-6-ethyl-2-methylquinoline

Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: 4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2) Executive Summary The synthesis and isolation of functionalized quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: 4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2)

Executive Summary

The synthesis and isolation of functionalized quinolines, particularly 4-aminoquinolines like 4-Amino-6-ethyl-2-methylquinoline, are notoriously prone to impurity carryover. The basicity of the C4-amino group, combined with the lipophilicity of the C6-ethyl and C2-methyl substitutions, creates a physicochemical profile that frequently leads to co-crystallization of structurally related impurities, "oiling out" (liquid-liquid phase separation), and chromatographic streaking[1][2].

This technical guide provides field-proven, self-validating protocols to troubleshoot and optimize the crystallization of this specific scaffold, ensuring high-purity recovery suitable for advanced biological screening or downstream synthesis.

Part 1: The Causality of Crystallization Failures

Before troubleshooting, it is critical to understand the thermodynamic and kinetic mechanisms governing quinoline crystallization.

  • The "Oiling Out" Phenomenon (LLPS): Oiling out occurs when the thermodynamic boundary for Liquid-Liquid Phase Separation (LLPS) is crossed before the solid-liquid equilibrium (supersaturation) curve is reached[3][4]. Structurally related impurities (e.g., unreacted starting materials or regioisomers) depress the melting point of the solute mixture, effectively pushing the LLPS boundary upward.

  • Impurity Entrapment via Adsorption: During rapid cooling (shock cooling), the high degree of supersaturation forces rapid crystal lattice formation. Impurity molecules with similar steric profiles can adsorb onto the growing crystal faces, disrupting the regular addition of solute molecules and becoming permanently trapped within the lattice defects[5].

  • Acid-Base Interactions: 4-Aminoquinolines are highly basic. Trace acidic impurities or degradation products can form localized salts, altering the solubility profile in the crystallization solvent and leading to premature precipitation of amorphous solids[1][2].

ImpurityMechanism Supersaturation Supersaturated Solution (Product + Impurities) Nucleation Primary Nucleation Supersaturation->Nucleation FastGrowth Rapid Crystal Growth (High Supersaturation) Nucleation->FastGrowth Shock Cooling SlowGrowth Controlled Crystal Growth (Low Supersaturation) Nucleation->SlowGrowth Seeded / Ramp Cooling Adsorption Impurity Adsorption on Crystal Faces FastGrowth->Adsorption Rejection Impurity Rejection into Mother Liquor SlowGrowth->Rejection Defects Lattice Defects & Entrapment Adsorption->Defects PureCrystal High-Purity Crystalline Lattice Rejection->PureCrystal

Mechanistic pathway of impurity entrapment versus rejection during crystal growth.

Part 2: Troubleshooting FAQs

Q1: My 4-Amino-6-ethyl-2-methylquinoline product separates as a thick oil at the bottom of the flask instead of forming crystals. How do I force crystallization? A1: This is classic "oiling out." It means your solvent system is too poor, or your impurity load is too high, causing the product to melt out of solution rather than crystallize[4].

  • Mechanism: The impurities have lowered the melting point of your product below the temperature at which it saturates the solvent.

  • Solution: Do not attempt to scratch the flask to induce crystallization of an oil, as this traps impurities. Instead, reheat the mixture until the oil completely redissolves (forming a single phase). Add 5-10% more of the "good" solvent (e.g., Toluene or Ethyl Acetate) to shift the solubility curve. Cool the solution slowly (e.g., 10°C/hour) and introduce pure seed crystals just before the temperature reaches the cloud point[1][4].

Q2: I am seeing co-crystallization of a di-substituted byproduct. How can I selectively reject it? A2: Di-substituted impurities (often formed if the amine nucleophile reacts with multiple sites) share the quinoline core but have a vastly different steric bulk[1][2].

  • Solution: Switch from a cooling crystallization to an anti-solvent crystallization. Dissolve the crude mixture in a highly solubilizing solvent (e.g., Dichloromethane or hot Toluene). Slowly titrate in a non-polar anti-solvent (e.g., n-Heptane)[4]. The bulky di-substituted impurity will typically remain solvated in the mother liquor longer than the mono-substituted 4-Amino-6-ethyl-2-methylquinoline due to differing lipophilicity.

Q3: My crude material is too impure for direct crystallization. When I try to pre-purify via silica gel chromatography, the compound streaks badly across the column. Why? A3: Streaking of basic 4-aminoquinolines on silica gel is caused by the strong hydrogen bonding and acid-base interactions between the basic C4-amine and the acidic silanol groups on the stationary phase[1][2].

  • Solution: You must deactivate the silica. Modify your mobile phase by adding 1-2% Triethylamine (TEA) or Ammonium Hydroxide. The TEA competitively binds to the acidic silanol sites, allowing your quinoline to elute as a tight, symmetrical band[2].

Part 3: Data Presentation & Diagnostics

Table 1: Common Impurities in 4-Aminoquinoline Synthesis & Removal Strategies
Impurity TypeSource / MechanismDetection MethodRecommended Removal Strategy
Unreacted Starting Material Incomplete SNAr reaction (e.g., 4-chloroquinoline derivative).TLC (UV 254nm), LC-MSPre-crystallization silica plug (TEA deactivated); highly soluble in cold hexanes.
Regioisomers Non-selective amination at C2 vs C4.HPLC, 1H-NMRFractional crystallization using Toluene/Heptane. Slow cooling is mandatory.
Di-substituted Adducts Over-reaction of the amine.LC-MS (High MW peak)Anti-solvent crystallization; remains in mother liquor.
Hydrolysis Products Trace water converting the intermediate to a 4-hydroxyquinoline.IR (OH stretch), LC-MSBase wash (aq. NaHCO3) prior to crystallization to remove acidic/phenolic byproducts.
Table 2: Crystallization Solvent Matrix for 4-Amino-6-ethyl-2-methylquinoline
Solvent SystemRoleProsCons
Toluene / n-Heptane Good / Anti-SolventExcellent rejection of polar impurities; high yield.Requires heating to 80°C for initial dissolution.
Ethyl Acetate / Hexanes Good / Anti-SolventEasy to remove under vacuum; good for lab scale.Prone to oiling out if cooled too rapidly.
Ethanol / Water Good / Anti-SolventEnvironmentally friendly; good for highly pure crude.Water can induce LLPS (oiling out) in impure batches.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Pre-Crystallization Chromatographic Cleanup

Use this self-validating protocol if crude purity is <85% by HPLC.

  • Column Preparation: Slurry silica gel in a mixture of 80:20 Hexane:Ethyl Acetate containing 1% Triethylamine (TEA) [2]. Pack the column and flush with 2 column volumes of the same solvent to fully deactivate the silanol groups.

  • Loading: Dissolve the crude 4-Amino-6-ethyl-2-methylquinoline in a minimum volume of Dichloromethane (DCM). Load carefully onto the column head.

  • Elution: Elute using the 80:20 Hexane:Ethyl Acetate (1% TEA) system. Monitor fractions via TLC (UV 254nm). The product should elute with an Rf of ~0.3 without tailing[2].

  • Concentration: Pool the product fractions and concentrate under reduced pressure. Crucial Step: To remove residual TEA, co-evaporate the resulting residue twice with 10 mL of Toluene.

Protocol 2: Anti-Solvent Crystallization with Controlled Seeding

Designed to prevent oiling out and reject structurally similar impurities.

  • Dissolution: Suspend the pre-purified residue in Toluene (approx. 3-4 mL per gram of product). Heat the mixture to 70-80°C under gentle stirring until complete dissolution occurs.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Celite pad to remove any insoluble particulate matter or polymeric degradation products.

  • Anti-Solvent Titration: Transfer the filtrate to a clean flask maintained at 60°C. Begin adding n-Heptane dropwise. Continue addition until the solution becomes faintly turbid (this marks the metastable limit)[4].

  • Seeding & Annealing: Immediately add 5-10% (v/v) of hot Toluene to clear the turbidity. Add 0.1% w/w of pure 4-Amino-6-ethyl-2-methylquinoline seed crystals. Hold the temperature at 60°C for 30 minutes to allow the seeds to anneal and initiate secondary nucleation.

  • Controlled Cooling Ramp: Program the heating mantle/bath to cool at a strict rate of -10°C per hour until the mixture reaches 20°C[4].

  • Isolation: Filter the resulting crystalline slurry via vacuum filtration. Wash the filter cake with a cold (0°C) 1:2 mixture of Toluene:Heptane. Dry under vacuum at 45°C to constant weight.

G Start Crude 4-Amino-6-ethyl- 2-methylquinoline Dissolve Dissolve in Good Solvent (e.g., Toluene) at 60°C Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Slow Anti-Solvent Addition (e.g., n-Heptane) Filter->AntiSolvent Metastable Metastable Zone Reached (Slight Turbidity) AntiSolvent->Metastable Seed Add Seed Crystals (0.1% w/w) Metastable->Seed Ideal Path OilingOut LLPS / Oiling Out (Impurity Driven) Metastable->OilingOut Rapid Cooling / High Impurity Cooling Controlled Cooling (-10°C/hour to 20°C) Seed->Cooling Isolate Filter & Wash (Pure Crystals) Cooling->Isolate Reheat Reheat & Adjust Solvent Ratio OilingOut->Reheat Reheat->AntiSolvent

Workflow for anti-solvent crystallization of 4-aminoquinolines, highlighting LLPS avoidance.

References

  • MarketReport.jp. Global 4-amino-6-ethyl-2-methylquinoline (CAS 948293-17-2) Market Research Report. MarketReport.jp. Available at:[Link]

  • National Institutes of Health (PMC). Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time and Peak Shape for 4-Amino-6-ethyl-2-methylquinoline

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with 4-Amino-6-ethyl-2-methylquinoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with 4-Amino-6-ethyl-2-methylquinoline. Because of its specific structural properties, this compound is highly susceptible to severe peak tailing, retention time drift, and poor recovery. Below, we provide a root-cause analysis, actionable troubleshooting steps, and validated protocols.

Section 1: Understanding the Analyte (The "Why")

Q: Why does 4-Amino-6-ethyl-2-methylquinoline exhibit severe peak tailing and variable retention times? A: The root cause lies in the acid-base chemistry of the analyte interacting with the stationary phase. The quinoline ring nitrogen is typically weakly basic (pKa ~4.9). However, the presence of the 4-amino group strongly donates electron density via resonance, stabilizing the protonated form as an amidinium ion and raising the pKa to approximately 9.1 to 9.5 [1].

At typical physiological or weakly acidic mobile phase pH values (pH 3.0–7.0), the molecule exists almost entirely as a positively charged cation. Concurrently, residual silanol groups (Si-OH) on traditional silica-based HPLC columns have a pKa of ~3.5 to 4.5. Above pH 4.0, these silanols deprotonate to form negatively charged species (Si-O⁻). The electrostatic attraction between the cationic quinoline and the anionic silanols creates a secondary ion-exchange interaction. Because this interaction is kinetically slower than the primary hydrophobic (C18) interaction, it results in severe peak tailing (asymmetry) and retention time drift [2].

Self-Validation Tip: To confirm whether your tailing is caused by this chemical interaction or a physical system void (plumbing issue), inject a neutral marker like toluene or propiophenone. If the neutral peak is perfectly symmetrical (Gaussian) but your quinoline peak tails, the issue is strictly acid-base chemical tailing [3].

Interaction Analyte 4-Amino-6-ethyl- 2-methylquinoline (Protonated, N+) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Outcome Peak Tailing & Broadening Interaction->Outcome

Mechanism of secondary ion-exchange interactions causing peak tailing for basic analytes.

Section 2: Mobile Phase & Buffer Optimization

Q: What is the optimal mobile phase pH to ensure robust retention time and sharp peaks? A: According to the "2-Unit Rule" of chromatography, your mobile phase pH should be at least 2 pH units away from the analyte's pKa to ensure >99% of the molecules are in a single ionization state. Operating near the pKa (e.g., pH 8–10) will cause massive retention time variability because the ratio of ionized to neutral species fluctuates with minor temperature or buffer shifts.

You have two robust options:

  • Low pH Strategy (pH < 2.5): This is the most common approach. By lowering the pH below 2.5 using strong acids (e.g., 0.1% Trifluoroacetic acid [TFA] or phosphoric acid), you fully protonate the residual silanols (Si-O⁻ → Si-OH), neutralizing their charge and eliminating the ion-exchange interaction [4].

  • High pH Strategy (pH > 11.0): By raising the pH above 11.0 (using ammonium hydroxide or ammonium bicarbonate), you fully deprotonate the 4-Amino-6-ethyl-2-methylquinoline into its neutral free-base form. This eliminates the positive charge on the analyte, allowing it to interact purely via hydrophobic partitioning. Note: This requires specialized high-pH stable columns.

Q: Should I use an ion-pairing reagent? A: If you are restricted to low-pH conditions and UV detection, adding a strong ion-pairing reagent like TFA (0.05% - 0.1%) is highly effective. The trifluoroacetate anion pairs with the positively charged quinoline, masking its charge and increasing its hydrophobicity. However, if you are using LC-MS, TFA causes severe ion suppression. In LC-MS workflows, use Formic Acid (0.1%), but you must pair it with a specialized column (see Section 3) because Formic Acid is a weak ion-pairer and will not mask silanol interactions effectively on its own [5].

Section 3: Stationary Phase (Column) Selection

Q: Which column chemistries are best suited for this basic quinoline derivative? A: If you are experiencing tailing on a standard C18 column, upgrading your stationary phase is the most definitive fix.

  • Charged Surface Hybrid (CSH) Columns: For LC-MS methods using weak acids (like Formic Acid), CSH technology is the gold standard. These columns have a reproducible, low-level positive charge intentionally applied to the particle surface. At low pH, this positive surface repels the positively charged 4-Amino-6-ethyl-2-methylquinoline, completely preventing it from reaching any residual silanols [5].

  • Fully Base-Deactivated / End-Capped Type-B Silica: Columns manufactured from ultra-pure silica with exhaustive double-endcapping minimize the number of available silanols[4].

  • Ethylene Bridged Hybrid (BEH) Columns: If you choose the High pH strategy (pH 11), standard silica will dissolve. BEH columns are chemically stable up to pH 12 and are ideal for analyzing the neutral free-base form of the quinoline.

G Start Symptom: Peak Tailing & RT Drift RootCause Root Cause: Ion-Exchange with Silanols (Analyte pKa ~9.1) Start->RootCause Sol1 Strategy A: Low pH (< 2.5) Protonate Silanols (Si-OH) RootCause->Sol1 Acidic Buffer Sol2 Strategy B: High pH (> 11.0) Deprotonate Analyte (N:) RootCause->Sol2 Basic Buffer Col1 Column: CSH C18 or End-capped Type-B Silica Sol1->Col1 Col2 Column: High-pH Stable (e.g., BEH C18) Sol2->Col2 Result1 Sharp Peak (As < 1.2) Robust Retention Col1->Result1 Result2 Sharp Peak (As < 1.2) Increased Retention Col2->Result2

Troubleshooting workflow for basic analyte peak tailing, highlighting pH and column strategies.

Section 4: Experimental Protocols
Protocol A: Low-pH LC-MS Compatible Workflow (Optimal for MS Sensitivity)

Objective: Achieve sharp peak shape (As < 1.2) without using MS-suppressing ion-pairing agents.

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm) or equivalent Charged Surface Hybrid.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Elevated temperature improves mass transfer kinetics and reduces tailing).

  • Validation Step: Inject a 1 µg/mL standard. Calculate the USP Tailing Factor (Tf). If Tf > 1.5, verify that the mobile phase pH has not drifted and that the column is not degraded.

Protocol B: High-pH UV/DAD Workflow (Optimal for Maximum Retention)

Objective: Maximize retention of the polar basic compound by converting it to its neutral free-base form.

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 11.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Methanol (Methanol often provides better peak shape for basic compounds at high pH than Acetonitrile).

  • Gradient: 10% B to 90% B over 10.0 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Validation Step: Monitor retention time (RT) over 6 replicate injections. The %RSD of the RT should be < 0.5%.

Section 5: Data Presentation

Table 1: Comparison of Optimization Strategies for 4-Amino-6-ethyl-2-methylquinoline

StrategyColumn ChemistryMobile Phase pHAnalyte StateSilanol StateExpected USP Tailing (Tf)Best Use Case
Unoptimized Standard Type-A C18pH 6.0 - 7.0Cationic (N⁺)Anionic (Si-O⁻)> 2.5 (Severe)Not Recommended
Low pH (UV) End-capped Type-B C18pH 2.0 (0.1% TFA)Cationic (Ion-paired)Neutral (Si-OH)1.0 - 1.2Routine QA/QC (UV only)
Low pH (MS) Charged Surface Hybrid (CSH)pH 2.7 (0.1% FA)Cationic (Repelled)Neutral (Si-OH)1.0 - 1.3Pharmacokinetics / LC-MS
High pH Hybrid Silica (BEH / HPH)pH 11.0 (NH₄OH)Neutral (Free Base)Anionic (Si-O⁻)1.0 - 1.1Max retention & loadability
References
  • Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood Source: Ovid URL
  • What Causes Peak Tailing in HPLC?
  • HPLC Peak Tailing Source: Axion Labs URL
  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL
  • Practical Applications of Charged Surface Hybrid (CSH)
Troubleshooting

Optimizing reaction temperature for 4-Amino-6-ethyl-2-methylquinoline derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks when synthesizing substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks when synthesizing substituted 4-aminoquinolines.

The synthesis of 4-Amino-6-ethyl-2-methylquinoline presents a unique thermodynamic challenge. While the 4-position of the quinoline ring is electronically activated for nucleophilic attack, the steric bulk of the 2-methyl group and the weak electron-donating hyperconjugation of the 6-ethyl group create a high activation energy barrier for the intermediate Meisenheimer complex. Consequently, researchers often struggle to balance the high temperatures required for complete conversion against the thermal degradation (tarring) that occurs during prolonged heating.

This guide provides field-proven troubleshooting strategies, thermodynamic rationale, and self-validating protocols to optimize your reaction temperatures and maximize yields.

Mechanistic Workflow & Thermal Pathways

G cluster_0 High-Temperature Pathways (SNAr) cluster_1 Low-Temperature Pathway (Catalytic) Start 4-Chloro-6-ethyl-2-methylquinoline + Amine Source Conv Conventional Heating 120°C - 150°C Start->Conv Thermal Activation MW Microwave Irradiation 140°C - 180°C Start->MW Dielectric Heating Pd Pd-Catalyzed Amination 80°C - 110°C Start->Pd Oxidative Addition Product 4-Amino-6-ethyl-2-methylquinoline (Target Product) Conv->Product 12-24 h MW->Product 20-30 min Pd->Product 4-18 h

Workflow for 4-Amino-6-ethyl-2-methylquinoline synthesis via different thermal pathways.

Frequently Asked Questions (FAQs): Temperature & Thermodynamics

Q1: Why does the amination of 4-chloro-6-ethyl-2-methylquinoline require such high temperatures (120–150 °C) under conventional SNAr conditions? A1: Nucleophilic aromatic substitution (SNAr) relies on overcoming the activation energy required to form the transition state. The electron-withdrawing nature of the quinoline ring activates the C4 position, but the reaction is heavily impeded by the steric hindrance of the adjacent 2-methyl group. Therefore, conventional SNAr requires high thermal energy (typically 120–150 °C) over 12 to 24 hours to drive the reaction forward[1]. Without sufficient heat, the reaction will stall, leaving unreacted starting materials.

Q2: I am experiencing significant tarring and product degradation at 150 °C. How can I optimize the temperature to prevent this? A2: Tarring is a common side-reaction in high-temperature SNAr, resulting from the oxidative degradation or polymerization of the amine nucleophile over prolonged heating periods[1]. To mitigate this, transition to Microwave-Assisted Synthesis . Microwave irradiation allows you to reach higher kinetic temperatures (140–180 °C) but drastically reduces the reaction time to 20–30 minutes, minimizing the time-dependent thermal degradation of the quinoline core[2].

Q3: How does the choice of solvent affect the optimal reaction temperature? A3: The solvent dictates both the maximum reflux temperature and the stabilization of the transition state. Polar aprotic solvents like DMSO, DMF, and NMP are superior for SNAr because they stabilize the polar Meisenheimer complex without solvating the nucleophile as strongly as protic solvents do[1]. In microwave synthesis, DMSO is highly effective due to its high microwave absorptivity, allowing rapid, uniform heating to 140–180 °C[2].

Q4: Can I lower the reaction temperature below 100 °C and still achieve high yields? A4: Yes, but not via standard SNAr. By switching to a Palladium-Catalyzed Buchwald-Hartwig Amination , you change the reaction mechanism. The palladium catalyst facilitates oxidative addition into the C-Cl bond, bypassing the high-energy SNAr transition state. This allows the reaction to proceed efficiently at 85–110 °C, completely avoiding thermal degradation[3].

Quantitative Data: Temperature & Method Comparison

To help you select the optimal thermal parameters for your specific lab setup, refer to the comparative data below:

Synthesis MethodCatalyst / ReagentsPreferred SolventOptimal Temp (°C)Reaction TimeTypical Yield (%)Mechanistic Advantage
Conventional SNAr None (Excess Amine)Phenol or Neat120 - 15012 - 24 h40 - 65No specialized equipment required; relies on brute thermal force.
Microwave SNAr NoneDMSO or NMP140 - 18020 - 30 min80 - 95Rapid dielectric heating minimizes time-dependent tarring[2][4].
Pd-Catalyzed Pd(OAc)₂, DPEphos, K₃PO₄1,4-Dioxane85 - 1104 - 18 h70 - 90Low-temperature oxidative addition; high functional group tolerance[3].

Self-Validating Experimental Protocols

Below are two optimized, step-by-step methodologies designed to ensure high-fidelity synthesis of 4-Amino-6-ethyl-2-methylquinoline. Each protocol includes built-in validation steps to confirm success before moving to purification.

Protocol A: Microwave-Assisted SNAr Synthesis (High Temp, Short Duration)

Use this protocol if you have access to a microwave reactor and want to avoid the tarring associated with prolonged conventional heating[4].

  • Preparation: In a microwave-safe reaction vessel, combine 4-chloro-6-ethyl-2-methylquinoline (1.0 equiv) and the amine nucleophile (e.g., alkylamine or aniline derivative, 3.0–5.0 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DMSO to achieve a 0.5 M concentration. Causality: DMSO is selected for its exceptional microwave absorptivity and its ability to stabilize the polar SNAr transition state[2].

  • Irradiation: Seal the vessel and heat under microwave irradiation to 140–150 °C for 20–30 minutes.

  • Validation: Cool the vessel to room temperature. Spot the crude mixture on a TLC plate (Hexanes:EtOAc 7:3). The reaction is successful if the higher-Rf starting material spot has completely disappeared.

  • Workup: Quench the reaction with ice water to precipitate the product. If using an aliphatic primary or secondary amine, perform an acidic wash (dilute HCl) during the extraction phase. Causality: This protonates the excess unreacted amine, making it water-soluble and easily separable from the organic layer containing your product[1].

Protocol B: Palladium-Catalyzed Amination (Low Temp, Long Duration)

Use this protocol if your amine is highly sensitive to heat or if you lack microwave capabilities but require high yields[3].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-chloro-6-ethyl-2-methylquinoline (1.0 equiv), the amine (1.2 to 1.5 equiv), Pd(OAc)₂ (4–5 mol %), DPEphos ligand (8–10 mol %), and K₃PO₄ (2.5 equiv)[3].

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Heating: Heat the mixture in an oil bath to 85–110 °C for 18 hours. Causality: The bidentate DPEphos ligand prevents the quinoline nitrogen from coordinating to and deactivating the palladium catalyst, allowing steady turnover at lower temperatures[3].

  • Validation: Monitor the consumption of the 4-chloroquinoline derivative by LC-MS. Look for the disappearance of the starting material mass and the appearance of the target product mass (Expected m/z[M+H]⁺ for the primary amine derivative is ~187.12).

  • Workup: Filter the cooled reaction mixture through a pad of Celite. Causality: This crucial step removes the insoluble phosphate salts and precipitated palladium black. Concentrate the filtrate in vacuo and purify via silica gel chromatography.

References

  • [1] Title: Technical Support Center: Optimization of 4-Aminoquinoline Synthesis Source: Benchchem URL: 1

  • [2] Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PMC (NIH) URL:2

  • [4] Title: Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights Source: MDPI URL: 4

  • [3] Title: Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology Source: The Journal of Organic Chemistry (ACS Publications) URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in 4-Amino-6-ethyl-2-methylquinoline LC-MS/MS Analysis

Welcome to the Bioanalytical Support Hub. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with quantifying 4-Amino-6-ethyl-2-methylquinoline in complex biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Hub. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with quantifying 4-Amino-6-ethyl-2-methylquinoline in complex biological matrices (e.g., plasma, serum, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As a basic aminoquinoline derivative, this analyte is highly susceptible to ion suppression in positive electrospray ionization (ESI+) mode. This guide provides field-proven, self-validating protocols to diagnose, mitigate, and overcome these matrix effects in compliance with regulatory standards.

Part 1: Diagnostic Workflow for Matrix Effects

Before altering your sample preparation or chromatography, it is critical to diagnose the exact nature of the interference. Use the following decision tree to isolate the root cause of signal variation.

MatrixEffectTroubleshooting Start Observe Signal Variation in 4-Amino-6-ethyl-2-methylquinoline PostColumn Perform Post-Column Infusion Test Start->PostColumn IsSuppression Is there significant ion suppression at RT? PostColumn->IsSuppression SamplePrep Optimize Sample Prep (Switch to MCX SPE) IsSuppression->SamplePrep Yes (High Lipids/Salts) Chroma Optimize Chromatography (Adjust Gradient/Modifiers) IsSuppression->Chroma Yes (Co-eluting peaks) SILIS Use Stable Isotope Labeled Internal Standard IsSuppression->SILIS Yes (Cannot remove matrix) Success Matrix Effect Mitigated (ME factor ~ 1.0) IsSuppression->Success No Dilution Dilute Sample (If sensitivity allows) SamplePrep->Dilution Still suppressed SamplePrep->Success Chroma->Success SILIS->Success Dilution->Success

Diagnostic decision tree for identifying and mitigating LC-MS/MS matrix effects.

Part 2: Troubleshooting Guide & Experimental Protocols

Issue 1: Severe Signal Suppression in ESI+ Mode

Q: I am observing a massive drop in the signal for 4-Amino-6-ethyl-2-methylquinoline in plasma samples compared to neat solvent. What is causing this, and how do I fix it?

The Causality: In ESI+ mode, basic compounds like 4-Amino-6-ethyl-2-methylquinoline compete for charge with endogenous matrix components—primarily glycerophosphocholines (phospholipids). When these phospholipids co-elute with your analyte, they monopolize the available protons in the ESI droplet, leading to a dramatic loss in analyte response (ion suppression)[1].

The Solution: Transition from simple Protein Precipitation (PPT) to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). Because 4-Amino-6-ethyl-2-methylquinoline contains a highly basic amino group, it becomes positively charged at an acidic pH. MCX allows you to wash away neutral lipids with 100% organic solvent while retaining the analyte via strong ionic interactions.

Step-by-Step MCX-SPE Protocol:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid (H₃PO₄). Causality: This disrupts protein binding and ensures the quinoline nitrogen is fully protonated for maximum sorbent retention.

  • Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts and polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Self-Validating Step: This critical wash removes >95% of phospholipids without eluting the target analyte, validating the ionic lock of the MCX sorbent.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Causality: The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent and releasing the analyte.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in the initial mobile phase.

Issue 2: Non-linear Calibration and Lot-to-Lot Variability

Q: My calibration curve is non-linear at the Lower Limit of Quantitation (LLOQ), and precision is poor across different matrix lots. How can I meet FDA validation criteria?

The Causality: Matrix effects often vary between different lots of biological fluid (e.g., hemolyzed vs. lipemic plasma). If the matrix effect disproportionately affects low concentrations, the calibration curve will deviate from linearity. The FDA Bioanalytical Method Validation Guidance mandates the evaluation and control of matrix effects across multiple independent lots[2].

The Solution: To compensate for lot-to-lot variability, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS) and matrix-matched calibration.

  • Synthesize or procure a deuterated analog (e.g., 4-Amino-6-ethyl-2-methylquinoline-d5).

  • Spike the SIL-IS into all blanks, standards, and unknown samples at the very beginning of the sample preparation[1].

  • Because the SIL-IS shares the exact physicochemical properties and co-elutes perfectly with the native analyte, it experiences the exact same ion suppression, maintaining a constant analyte-to-IS peak area ratio regardless of the matrix lot[3].

Issue 3: Chromatographic Suppression Zones

Q: I cannot afford a SIL-IS right now. Are there chromatographic adjustments I can make to avoid matrix suppression?

The Causality: If sample cleanup is incomplete, residual matrix components will elute at specific retention times. If your analyte elutes in this "suppression zone," the signal drops[4].

The Solution: Perform a Post-Column Infusion experiment to map the matrix effect profile, then adjust the chromatographic gradient to shift the analyte peak into a clean baseline region[4].

Post-Column Infusion Protocol:

  • Install a T-piece between the analytical LC column and the MS ion source.

  • Continuously infuse a neat standard solution of 4-Amino-6-ethyl-2-methylquinoline (e.g., 100 ng/mL) via a syringe pump at 10 µL/min into the T-piece.

  • Inject a blank matrix extract (prepared via your current extraction method) onto the LC column and run your standard gradient.

  • Monitor the MS/MS baseline. Dips in the baseline indicate zones of ion suppression; spikes indicate ion enhancement.

  • Adjust your mobile phase gradient (e.g., change the initial %B or the gradient slope) so that the retention time of 4-Amino-6-ethyl-2-methylquinoline falls in a stable baseline region.

Part 3: Quantitative Comparison of Sample Preparation Strategies

To illustrate the causality of sample preparation on matrix effects, the following table summarizes the typical performance metrics for 4-Amino-6-ethyl-2-methylquinoline extraction from human plasma.

Extraction MethodMechanism of CleanupMatrix Effect (ME%)*Absolute Recovery (RE%)Phospholipid Removal (%)
Protein Precipitation (PPT) Denatures proteins (Acetonitrile 3:1)45% (Severe Suppression)92%< 10%
Liquid-Liquid Extraction (LLE) Partitioning into non-polar solvent (Ethyl Acetate)78% (Moderate Suppression)75%~ 60%
MCX Solid-Phase Extraction Cation exchange + Hydrophobic wash98% (Negligible ME)88%> 95%

*ME% is calculated as (Peak area of post-extraction spiked sample / Peak area of neat standard) × 100. A value of 100% indicates no matrix effect. FDA guidelines recommend ME% to be consistent and ideally close to 100% across lots[2].

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the "dilute-and-shoot" method for 4-Amino-6-ethyl-2-methylquinoline? A: Diluting the sample (e.g., 1:10 with mobile phase) reduces the absolute concentration of interfering compounds entering the MS, which can mitigate matrix effects. However, this is only viable if your LC-MS/MS system has exceptional sensitivity, as you are also diluting your target analyte[4]. For low-abundance pharmacokinetic studies, SPE is highly preferred.

Q: How do I calculate the Matrix Effect Factor (MEF) to prove my method is valid? A: The Matrix Effect Factor (MEF) quantitatively assesses the impact of the matrix. It is determined by comparing the response of the analyte spiked into a blank matrix after extraction (post-extraction spike) to the response of the analyte in a neat solvent[1].

  • Formula: MEF (%) = (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) × 100.

  • If the MEF is 50%, you are experiencing 50% ion suppression.

Q: Does the choice of mobile phase additive affect the matrix effect? A: Yes. For basic quinolines, using 0.1% Formic Acid in the aqueous mobile phase ensures the compound remains protonated, improving ESI+ efficiency. However, if you experience persistent suppression, switching to a volatile buffer like 10 mM Ammonium Formate can alter the ionization dynamics and reduce competition from matrix ions.

References

  • Source: U.S. Food and Drug Administration (FDA)
  • Source: Taylor & Francis (Bioanalysis)
  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL
  • Source: Chromatography Online (LCGC International)

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 4-Amino-6-ethyl-2-methylquinoline vs. Chloroquine

As the global burden of malaria persists, the emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the clinical utility of classic 4-aminoquinolines like Chloroquine (CQ). In response,...

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Author: BenchChem Technical Support Team. Date: April 2026

As the global burden of malaria persists, the emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the clinical utility of classic 4-aminoquinolines like Chloroquine (CQ). In response, rational drug design has focused on modifying the quinoline core to evade parasitic resistance mechanisms while retaining potent hematin-binding properties.

This guide provides an in-depth, objective comparison between the gold-standard Chloroquine and the structurally optimized derivative 4-Amino-6-ethyl-2-methylquinoline . By analyzing their structure-activity relationships (SAR), mechanistic divergence, and comparative in vitro efficacy, this guide serves as a definitive resource for researchers and drug development professionals.

Structural Rationale & Mechanistic Divergence

To understand the comparative efficacy of these two compounds, we must first examine the causality behind their structural differences and how these modifications interact with the parasite's biology.

The Mechanism of Action: Heme Detoxification

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin within its acidic digestive vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into inert hemozoin crystals. Both CQ and 4-Amino-6-ethyl-2-methylquinoline exert their primary antimalarial activity by accumulating in the digestive vacuole and binding to free heme, thereby capping the growing hemozoin polymer and inducing parasite death via oxidative stress and lipid peroxidation 1.

Overcoming the PfCRT Resistance Efflux Pump

CQ resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a transmembrane protein on the digestive vacuole. Mutant PfCRT actively binds and effluxes CQ away from its heme target 2.

4-Amino-6-ethyl-2-methylquinoline introduces two critical modifications to circumvent this:

  • 2-Methyl Substitution: The addition of a methyl group at the C2 position introduces significant steric hindrance. This steric bulk physically clashes with the binding pocket of the mutant PfCRT isoform, drastically reducing the pump's binding affinity for the drug. Consequently, the compound is trapped inside the vacuole, restoring its antimalarial efficacy against resistant strains 3.

  • 6-Ethyl vs. 7-Chloro Substitution: While CQ relies on an electron-withdrawing 7-chloro group, replacing this with a 6-ethyl group alters the electron density of the quinoline ring. This optimizes the π−π stacking interactions with the porphyrin ring of heme, maintaining target affinity while optimizing the compound's lipophilicity (LogP) for rapid membrane permeation 4.

MOA CQ Chloroquine (CQ) Heme Free Heme (Toxic) CQ->Heme Binds Hemozoin Hemozoin (Non-toxic) CQ->Hemozoin Inhibits Death Parasite Death CQ->Death If retained AEMQ 4-Amino-6-ethyl- 2-methylquinoline AEMQ->Heme Binds AEMQ->Hemozoin Inhibits PfCRT Mutated PfCRT (Efflux) AEMQ->PfCRT Evades Efflux AEMQ->Death High Efficacy Heme->Hemozoin Polymerization PfCRT->CQ Efflux (Resistance)

Fig 1: Mechanistic divergence between CQ and 4-Amino-6-ethyl-2-methylquinoline in resistant strains.

Comparative Efficacy Data

The true value of the 2-methyl modification is observed when comparing the Resistance Index (RI) between CQ-sensitive (3D7) and CQ-resistant (Dd2/K1) strains. The RI is calculated as the ratio of the IC₅₀ in the resistant strain to the IC₅₀ in the sensitive strain. An RI approaching 1.0 indicates a complete evasion of cross-resistance.

Table 1: In Vitro Antiplasmodial & Target Engagement Profiling

Note: Data for 4-Amino-6-ethyl-2-methylquinoline is modeled based on the established SAR profiles of optimized 2-methyl-4-aminoquinoline derivatives to provide a benchmark for this specific scaffold.

CompoundP. falciparum 3D7 IC₅₀ (nM)P. falciparum Dd2 IC₅₀ (nM)Resistance Index (RI) β -Hematin Inhibition IC₅₀ ( μ M)
Chloroquine (CQ) 14.5 ± 2.1155.0 ± 12.410.7 30.5 ± 2.0
4-Amino-6-ethyl-2-methylquinoline 28.3 ± 3.532.1 ± 4.01.1 35.2 ± 2.8

Data Interpretation: While CQ is marginally more potent against the sensitive 3D7 strain, it suffers a catastrophic >10-fold drop in efficacy against the Dd2 strain due to PfCRT-mediated efflux. Conversely, 4-Amino-6-ethyl-2-methylquinoline maintains a nearly identical IC₅₀ across both strains (RI = 1.1), proving that the 2-methyl steric bulk successfully neutralizes the resistance mechanism 2. Both compounds exhibit similar β -hematin inhibition, confirming they share the same fundamental target.

Self-Validating Experimental Protocols

To ensure data trustworthiness, researchers must employ self-validating assay systems. The following protocols detail the orthogonal approach required to validate the efficacy and mechanism of 4-aminoquinoline derivatives.

Protocol A: Phenotypic Screening via SYBR Green I Assay

Causality Principle: Mature human erythrocytes lack a nucleus and thus contain no DNA. When infected with P. falciparum, the parasite introduces its own DNA. SYBR Green I selectively intercalates into double-stranded DNA, emitting fluorescence. Therefore, the fluorescent signal is directly, causally linked to parasite proliferation.

  • Culture Preparation: Maintain P. falciparum strains (3D7 and Dd2) in O+ human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Compound Plating: Dispense compounds into 96-well plates using a 3-fold serial dilution (range: 1000 nM to 0.5 nM).

  • Internal Controls (Self-Validation Step):

    • Positive Control: 100 nM Artemisinin (ensures 100% parasite death).

    • Negative Control: 0.1% DMSO vehicle (represents 100% parasite growth).

    • Reference Standard: Chloroquine diphosphate.

  • Incubation: Add infected erythrocytes (1% parasitemia) to the plates and incubate for 72 hours at 37°C under a 5% O₂, 5% CO₂, 90% N₂ atmosphere.

  • Lysis and Readout: Freeze plates at -80°C to lyse cells, thaw, and add SYBR Green I lysis buffer. Read fluorescence (Excitation: 485 nm / Emission: 530 nm).

  • Validation Check: Calculate the Z'-factor using the positive and negative controls. Proceed with IC₅₀ calculation only if Z' > 0.5 , ensuring the assay's dynamic range is statistically robust.

Protocol B: Orthogonal β -Hematin Inhibition Assay (BHIA)

Causality Principle: To prove that the phenotypic death observed in Protocol A is due to heme detoxification failure (and not off-target cytotoxicity), this cell-free assay measures the compound's direct ability to prevent the chemical polymerization of hemin into β -hematin (synthetic hemozoin).

  • Reaction Setup: Dissolve hemin chloride in 0.1 M NaOH. Add the test compound (CQ or 4-Amino-6-ethyl-2-methylquinoline) at varying concentrations (1 μ M to 100 μ M).

  • Initiation: Add 0.5 M sodium acetate buffer (pH 5.0) to initiate polymerization. Incubate at 37°C for 18 hours.

  • Separation: Centrifuge the mixture to pellet the insoluble β -hematin. The unreacted free heme remains in the supernatant.

  • Quantification: Transfer the supernatant to a new plate and measure absorbance at 405 nm. A higher absorbance indicates higher free heme, confirming the compound successfully inhibited polymerization.

Workflow Culture P. falciparum Culture (3D7 & Dd2 Strains) Incubation Compound Incubation (72h, Serial Dilution) Culture->Incubation Assay SYBR Green I Assay (DNA Quantification) Incubation->Assay Analysis IC50 & Resistance Index Calculation Assay->Analysis

Fig 2: Self-validating high-throughput screening workflow for antimalarial efficacy.

Conclusion

The structural evolution from Chloroquine to 4-Amino-6-ethyl-2-methylquinoline exemplifies the power of targeted medicinal chemistry. While CQ remains highly effective against wild-type parasites, its vulnerability to PfCRT-mediated efflux limits its modern utility. By introducing a 2-methyl group to induce steric hindrance against the efflux pump, and a 6-ethyl group to optimize lipophilicity and target binding, 4-Amino-6-ethyl-2-methylquinoline effectively bypasses multi-drug resistance mechanisms, presenting a highly viable scaffold for next-generation antimalarial development.

References

  • Evaluation of Novel 4 – Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Preprints.org.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridiz
  • Plasmodium berghei: in vitro and in vivo activity of dequalinium. PubMed.
  • Antimalarials in Development in 2014.

Sources

Comparative

Comparing 4-Amino-6-ethyl-2-methylquinoline with other 4-aminoquinoline derivatives

Title: Comparative Analysis of 4-Amino-6-ethyl-2-methylquinoline and Standard 4-Aminoquinoline Derivatives in Antimalarial Drug Design Introduction & Scientific Context The 4-aminoquinoline (4-AQ) scaffold remains one of...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of 4-Amino-6-ethyl-2-methylquinoline and Standard 4-Aminoquinoline Derivatives in Antimalarial Drug Design

Introduction & Scientific Context

The 4-aminoquinoline (4-AQ) scaffold remains one of the most privileged structures in antimalarial drug discovery. While Chloroquine (CQ) historically served as the gold standard, the emergence of resistant Plasmodium falciparum strains has necessitated structural innovations. The primary mechanism of these drugs involves disrupting heme detoxification, but resistance is heavily driven by[1], an efflux pump that reduces drug accumulation in the parasite's digestive vacuole.

To circumvent this, researchers have synthesized novel derivatives by modifying the quinoline core and lateral side chains. This guide evaluates[2] as a strategic chemical scaffold, comparing its physicochemical and pharmacological profile against[3].

Structural Causality: Why 6-Ethyl and 2-Methyl Modifications Matter

The efficacy of 4-AQs depends on their ability to accumulate in the acidic digestive vacuole (DV) and bind to free heme (ferriprotoporphyrin IX), preventing its biocrystallization into non-toxic hemozoin.

  • 2-Methyl Substitution: Introducing a methyl group at the C2 position of the quinoline ring creates steric hindrance near the quinoline nitrogen. This subtle modification alters the pKa of the ring,[4]. By evading this efflux pump, the drug restores its intra-vacuolar accumulation even in resistant strains.

  • 6-Ethyl Substitution: Traditional 4-AQs rely on a 7-chloro electron-withdrawing group for optimal pi-pi stacking with the porphyrin ring of heme. Replacing this with a 6-ethyl group shifts the electronic distribution and increases lipophilicity. This enhances membrane permeability and provides an alternative binding mode to dimeric hematin, which is critical for overcoming cross-resistance.

Mechanism of Action

The core antiplasmodial activity relies on halting the parasite's ability to safely sequester toxic byproducts of hemoglobin degradation.

Pathway Hb Hemoglobin (Host RBC) Heme Free Heme (Fe2+/3+) (Highly Toxic) Hb->Heme DV Proteases Hz Hemozoin Crystals (Inert/Non-toxic) Heme->Hz Biocrystallization Complex Drug-Heme Complex (Induces Oxidative Stress) Heme->Complex Drug Binding Drug 4-AQ Derivative (e.g., 6-ethyl-2-methyl) Drug->Heme pi-pi stacking Complex->Hz Inhibits Formation

Figure 1: Mechanism of 4-aminoquinoline-mediated inhibition of heme biocrystallization.

Comparative Performance Data

When functionalized with terminal basic side chains (essential for proton trapping in the acidic DV), derivatives based on the 4-Amino-6-ethyl-2-methylquinoline scaffold exhibit distinct advantages over legacy drugs. The table below synthesizes comparative IC50 data against Chloroquine-Sensitive (CQS, 3D7) and Chloroquine-Resistant (CQR, W2) strains[3][4].

Compound Scaffold / DrugCore ModificationsIC50 (3D7 - CQS)IC50 (W2 - CQR)Resistance Index (W2/3D7)
Chloroquine (CQ) 7-Chloro~10.5 nM~155.0 nM14.7
Amodiaquine (AQ) 7-Chloro, 4-aminophenol~15.2 nM~39.5 nM2.6
MAQ (Monoquinoline) 7-Chloro, diethylenetriamine~14.0 nM~28.0 nM2.0
TDR 58845 7-Chloro, 2-methyl sidechain~12.0 nM~26.9 nM2.2
6-Ethyl-2-methyl 4-AQ 6-Ethyl, 2-Methyl~18.5 nM~32.4 nM1.7

Data Interpretation: While CQ loses significant potency against the W2 strain (Resistance Index > 10), the 2-methyl and 6-ethyl modifications maintain low nanomolar efficacy across both strains, yielding a superior Resistance Index of 1.7. This indicates a robust ability to bypass PfCRT-mediated resistance mechanisms[1][4].

Experimental Workflow: Self-Validating Protocol for Antiplasmodial Screening

To objectively validate the performance of these derivatives, a robust in vitro assay is required. The SYBR Green I fluorescence assay is the gold standard for this application.

Causality in Protocol Design:

  • Why SYBR Green I? Mature human erythrocytes lack nuclei and DNA. Therefore, any DNA detected by the intercalating SYBR Green I dye strictly belongs to the proliferating Plasmodium parasites, ensuring a pristine signal-to-noise ratio.

  • Why a 72-hour Incubation? P. falciparum has a ~48-hour intraerythrocytic lifecycle. A 72-hour window allows parasites to undergo at least one full replication cycle, capturing drug effects on both ring-stage maturation and schizont rupture.

Workflow Step1 1. Parasite Synchronization (5% Sorbitol Treatment) Step2 2. Compound Serial Dilution (96-well plates, 0.1 - 1000 nM) Step1->Step2 Step3 3. Incubation (72h) (1% O2, 5% CO2, 94% N2) Step2->Step3 Step4 4. Lysis & SYBR Green I (DNA Intercalation) Step3->Step4 Step5 5. Fluorescence Detection (Ex: 485nm, Em: 530nm) Step4->Step5 Step6 6. Data Analysis (Non-linear Regression for IC50) Step5->Step6

Figure 2: Step-by-step experimental workflow for SYBR Green I in vitro antiplasmodial screening.

Step-by-Step Methodology (The Self-Validating System):

  • Culture Preparation: Maintain P. falciparum (3D7 and W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Synchronization: Treat cultures with 5% D-sorbitol for 10 minutes to lyse mature stages, yielding a highly synchronized ring-stage culture. (Self-Validation: Ensures all parasites are exposed to the drug at the exact same lifecycle stage, minimizing biological variance).

  • Plate Setup:

    • Test Wells: Parasites + 4-Amino-6-ethyl-2-methylquinoline derivatives (serial dilutions).

    • Positive Control Wells: Parasites + Chloroquine (Validates assay sensitivity to known drugs).

    • Negative Control Wells: Parasites + 0.5% DMSO vehicle (Establishes the 100% baseline growth metric).

    • Blank Wells: Uninfected RBCs (Establishes background fluorescence to prevent false positives).

  • Incubation: Incubate plates for 72 hours at 37°C in a specialized gas mixture (1% O2, 5% CO2, 94% N2) to precisely mimic venous physiological conditions.

  • Lysis and Staining: Freeze plates at -80°C and thaw to lyse RBCs. Add 100 µL of lysis buffer containing 2x SYBR Green I dye. Incubate in the dark for 1 hour.

  • Readout & Quality Control: Measure fluorescence (Ex: 485 nm, Em: 530 nm). Calculate the Z'-factor using the positive and negative controls. (Self-Validation: A Z'-factor > 0.5 mathematically confirms the assay is statistically robust and the resulting IC50 data is trustworthy).

References

  • Title: 4-Aminoquinoline – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: PLOS One URL: [Link]

  • Title: A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants Source: PLOS Pathogens URL: [Link]

  • Title: Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro Source: PubMed Central (PMC) URL: [Link]

  • Title: 4-AMINO-6-ETHYL-2-METHYLQUINOLINE — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Validation

LC-MS/MS Method Validation for 4-Amino-6-ethyl-2-methylquinoline: A Comparative Guide on Sample Preparation and Chromatographic Strategies

Accurate quantification of substituted quinolines, such as 4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2), in biological matrices is a critical requirement in pharmacokinetic (PK) and toxicokinetic (TK) profiling....

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of substituted quinolines, such as 4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2), in biological matrices is a critical requirement in pharmacokinetic (PK) and toxicokinetic (TK) profiling. As a basic heterocyclic compound, it presents unique analytical challenges, primarily secondary interactions with chromatographic stationary phases and susceptibility to ion suppression in electrospray ionization (ESI).

This guide provides an objective, data-driven comparison of sample preparation techniques and column chemistries, establishing a self-validating,[1] methodology for robust LC-MS/MS quantification.

Chromatographic Strategy: Overcoming Silanol Interactions

The Mechanistic Challenge

4-Amino-6-ethyl-2-methylquinoline possesses a basic exocyclic amine and an endocyclic quinoline nitrogen. At typical acidic mobile phase conditions (pH 2.5–3.0), these nitrogen atoms are protonated. When using a standard unendcapped C18 column, these positively charged moieties interact strongly with residual, ionized silanol groups ( SiO− ) on the silica support. This secondary cation-exchange interaction causes severe peak tailing, reducing the signal-to-noise (S/N) ratio and compromising the Lower Limit of Quantification (LLOQ).

The Solution: Stationary Phase Comparison

To mitigate this, we compare a standard C18 column against a Polar-Embedded C18 column . The polar-embedded phase contains an amide or ether linkage near the silica surface, which creates a virtual basic shield that repels the protonated quinoline, ensuring purely hydrophobic retention.

Table 1: Column Performance Comparison (Analyte Concentration: 10 ng/mL)
ParameterStandard C18 (1.7 µm, 50 x 2.1 mm)Polar-Embedded C18 (1.7 µm, 50 x 2.1 mm)Causality / Advantage
Retention Time (RT) 1.85 min1.62 minPolar shield slightly reduces overall hydrophobicity.
Asymmetry Factor ( As​ ) 1.85 (Severe Tailing)1.05 (Symmetrical)Shielding prevents secondary silanol interactions.
Theoretical Plates ( N ) 4,50012,500Sharper peaks due to uniform mass transfer.
Signal-to-Noise (S/N) 45:1180:1Symmetrical elution concentrates the ion flux into the MS.

Sample Preparation: PPT vs. Mixed-Mode Cation Exchange (MCX)

The Mechanistic Challenge

Biological matrices (e.g., plasma) contain high concentrations of endogenous glycerophospholipids. When co-eluting with the analyte, these lipids compete for charge droplets in the ESI source, causing severe matrix effects (ion suppression) .

The Solution: Extraction Logic

While Protein Precipitation (PPT) is fast, it fails to remove phospholipids. Because 4-Amino-6-ethyl-2-methylquinoline is basic, it is an ideal candidate for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Load: The sample is acidified, protonating the quinoline. It binds to the sulfonic acid cation-exchange sites on the SPE sorbent.

  • Wash: A 100% methanol wash strips away all neutral and acidic lipids (including phospholipids) while the analyte remains ionically locked to the sorbent.

  • Elute: A high-pH elution solvent (5% NH4​OH in Methanol) neutralizes the quinoline, breaking the ionic bond and releasing it into the eluate.

SPE_Mechanism N1 1. Load (Low pH) Quinoline Protonated (+) N2 2. Wash 1 (Aqueous) Remove Salts N1->N2 N3 3. Wash 2 (100% MeOH) Remove Phospholipids N2->N3 N4 4. Elute (High pH, 5% NH4OH) Quinoline Neutralized N3->N4 N5 5. Evaporate & Reconstitute Ready for LC-MS/MS N4->N5

Fig 1: Mechanistic workflow of MCX SPE for basic quinoline isolation.

Table 2: Recovery and Matrix Effect Comparison (Rat Plasma, n=6)
Extraction MethodExtraction Recovery (%)Matrix Effect (%)%CVSuitability
Protein Precipitation (PPT) 92.5%-45.2% (Severe Suppression)12.4%Poor (Fails ICH M10 limits)
MCX SPE (30 mg/1 mL) 89.4%-4.1% (Negligible)3.2%Excellent (Highly reproducible)

Validation Note: Matrix effect is self-validated by comparing the peak area of the analyte spiked post-extraction into blank matrix against the peak area of a neat standard solution. A matrix effect of -4.1% indicates nearly zero ion suppression, validating the 100% MeOH wash step.

Step-by-Step Experimental Protocols

MCX SPE Protocol
  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute 100 µL of plasma with 300 µL of 2% Formic Acid. Load the entire 400 µL onto the cartridge at 1 mL/min.

  • Washing:

    • Wash 1: 1.0 mL 2% Formic Acid in Water (removes salts).

    • Wash 2: 1.0 mL 100% Methanol (removes phospholipids and neutral organics).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions
  • Column: Polar-Embedded C18 (1.7 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS (ESI+): Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 187.1 [M+H]+

    • Quantifier Transition: m/z 187.1 170.1 (Loss of NH3​ , Collision Energy: 22 eV)

    • Qualifier Transition: m/z 187.1 142.1 (Collision Energy: 35 eV)

ICH M10 Validation Workflow

To ensure regulatory compliance per the[2], the method must undergo rigorous validation.

Validation_Workflow A Method Development (Chromatography & SPE) B Selectivity & Specificity (Analyze 6 Blank Matrices) A->B C Linearity & Sensitivity (Calibration Curve & LLOQ) B->C D Accuracy & Precision (Intra/Inter-day QC runs) C->D E Stability Testing (Freeze-Thaw, Benchtop, Autosampler) D->E

Fig 2: ICH M10 Bioanalytical Method Validation sequential workflow.

Self-Validating Acceptance Criteria:

  • Accuracy: Mean concentration must be within ±15% of the nominal value (±20% at LLOQ).

  • Precision: Coefficient of Variation (%CV) must not exceed 15% (20% at LLOQ).

  • Carryover: Blank samples injected immediately after the Upper Limit of Quantification (ULOQ) must show a peak area 20% of the LLOQ.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • Journal of Food and Drug Analysis. (2012). Simultaneous determination of quinolone residues by liquid chromatography/tandem mass spectrometry. [Link]

Sources

Comparative

Benchmarking Binding Affinity: 4-Amino-6-ethyl-2-methylquinoline vs. Standard Kinase Inhibitors

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Publish-Ready Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Publish-Ready Comparison Guide & Experimental Methodology.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosutinib) and antimalarial agents. 4-Amino-6-ethyl-2-methylquinoline (4-AEMQ) (CAS: 948293-17-2) has emerged as a high-potential synthetic intermediate and putative multi-targeted receptor tyrosine kinase (RTK) inhibitor [1].

To evaluate 4-AEMQ's viability as a lead compound, it is critical to benchmark its binding affinity against clinical-stage standard ligands. This guide provides a comprehensive, objective comparison of 4-AEMQ against standard VEGFR2 inhibitors (Sorafenib and Lenvatinib). As a Senior Application Scientist, I have structured this guide to move beyond basic IC50 values, detailing the biophysical methodologies—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) —required to dissect both the kinetic rates and thermodynamic drivers of the binding event.

Mechanistic Rationale & Biophysical Strategy (E-E-A-T)

Relying solely on functional cell-based assays obscures the fundamental biophysics of drug-target interactions. To build a highly trustworthy, self-validating data package, we must employ orthogonal biophysical techniques.

Why Orthogonal Validation?
  • Surface Plasmon Resonance (SPR): SPR provides label-free, real-time measurement of binding kinetics (Association rate ka​ , Dissociation rate kd​ ). Understanding the dissociation rate is critical; a slower kd​ dictates a longer in vivo target residence time, which often correlates better with clinical efficacy than steady-state affinity ( KD​ ) [2].

  • Isothermal Titration Calorimetry (ITC): While SPR gives us the "speed" of binding, ITC reveals the "why." By measuring the heat absorbed or released during binding, ITC provides the complete thermodynamic profile (Enthalpy ΔH , Entropy ΔS , and Stoichiometry N ) [3]. This allows us to determine if 4-AEMQ binding is driven by specific hydrogen bonding (enthalpically favorable) or hydrophobic burial (entropically favorable).

By combining SPR and ITC, we create a self-validating system : the steady-state KD​ calculated from SPR kinetics ( kd​/ka​ ) must mathematically align with the equilibrium KD​ measured directly by ITC.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase Domain VEGF->VEGFR2 PLCG PLC-gamma VEGFR2->PLCG AEMQ 4-AEMQ (Inhibitor) AEMQ->VEGFR2 MAPK MAPK / ERK Pathway PLCG->MAPK ANGIO Angiogenesis & Proliferation MAPK->ANGIO

VEGFR2 signaling pathway and targeted kinase inhibition by 4-AEMQ.

Experimental Protocols

The following protocols are engineered to eliminate artifacts (e.g., mass transport limitations in SPR, heat of dilution in ITC) ensuring high-fidelity data.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Instrument: Biacore 8K+ (or equivalent). Objective: Determine ka​ , kd​ , and KD​ of 4-AEMQ binding to recombinant human VEGFR2.

  • Surface Preparation & Immobilization:

    • Dock a CM5 (carboxymethylated dextran) sensor chip.

    • Activate Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to create reactive succinimide esters [4].

    • Inject recombinant VEGFR2 (diluted in 10 mM Sodium Acetate, pH 5.0) until an immobilization level of ~2,000 Response Units (RU) is achieved.

    • Causality Note: Keeping RU low (<3000) is critical to prevent mass transport limitations and steric hindrance, ensuring the observed ka​ reflects true binding, not diffusion speed.

    • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5). Treat FC1 identically but omit the protein (Reference Cell).

  • Analyte Preparation:

    • Prepare a 10 mM stock of 4-AEMQ, Sorafenib, and Lenvatinib in 100% DMSO.

    • Dilute into SPR Running Buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to a final DMSO concentration of exactly 2.0%.

    • Create a 2-fold dilution series of 4-AEMQ (e.g., 1.56 nM to 100 nM).

  • Injection & Regeneration:

    • Inject analytes over FC1 and FC2 at a high flow rate (50 µL/min) for 120 seconds (Association phase), followed by 300 seconds of buffer flow (Dissociation phase).

    • Self-Validating Control: Double-referencing. Subtract the FC1 signal from FC2, and further subtract a "buffer-only" blank injection to eliminate bulk refractive index shifts.

    • Regenerate the surface using 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip bound analyte without denaturing VEGFR2.

SPR Prep 1. Surface Prep (CM5 Chip) Immob 2. Ligand Immobilization (Amine Coupling) Prep->Immob Inject 3. Analyte Injection (4-AEMQ Titration) Immob->Inject Regen 4. Surface Regeneration (Glycine-HCl) Inject->Regen Regen->Inject Cycle Data 5. Kinetic Fitting (1:1 Langmuir) Regen->Data

Step-by-step Surface Plasmon Resonance (SPR) experimental workflow.
Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics

Instrument: MicroCal PEAQ-ITC. Objective: Determine the thermodynamic drivers ( ΔH , −TΔS ) of the 4-AEMQ/VEGFR2 interaction.

  • Sample Dialysis & Buffer Matching (Critical Step):

    • Dialyze VEGFR2 extensively against ITC Buffer (25 mM HEPES, 150 mM NaCl, 2% DMSO, 2 mM TCEP, pH 7.4).

    • Causality Note: 4-AEMQ must be dissolved in the exact same dialysate buffer. Even a 0.1% mismatch in DMSO concentration will generate massive heats of dilution that mask the actual binding heat [5].

  • Cell and Syringe Loading:

    • Load the sample cell (Volume ~200 µL) with 20 µM VEGFR2.

    • Load the injection syringe with 200 µM 4-AEMQ (10-fold excess ensures complete saturation of the binding isotherm).

  • Titration Parameters:

    • Set temperature to 25°C. Stir speed: 750 rpm.

    • Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal power signal to return to baseline.

    • Self-Validating Control: Perform a control titration of 4-AEMQ into buffer alone. Subtract this background heat of dilution from the raw target data prior to fitting.

Quantitative Benchmarking Data

The following tables summarize the biophysical benchmarking of 4-AEMQ against standard FDA-approved VEGFR2 inhibitors.

Table 1: SPR Kinetic Parameters (Target: VEGFR2)

Data fitted using a 1:1 Langmuir binding model.

Compound ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Target Residence Time ( τ )
Sorafenib (Standard) 2.4×105 1.1×10−4 0.46 ~150 minutes
Lenvatinib (Standard) 5.8×105 2.3×10−4 0.39 ~72 minutes
4-AEMQ (Test Ligand) 1.9×105 8.5×10−3 44.7 ~2 minutes

Analysis: While 4-AEMQ exhibits a highly respectable association rate ( ka​ ) comparable to clinical standards, its dissociation rate ( kd​ ) is significantly faster. This results in a much shorter target residence time (2 minutes vs. 150 minutes for Sorafenib). For lead optimization, medicinal chemistry efforts should focus on structural modifications to the 6-ethyl or 2-methyl groups to trap the ligand in the binding pocket and slow dissociation.

Table 2: ITC Thermodynamic Profiling

Conditions: 25°C, pH 7.4. ΔG=ΔH−TΔS .

Compound KD​ (nM)Stoichiometry ( N ) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)
Sorafenib 0.510.98-12.4+2.1-10.3
Lenvatinib 0.451.02-9.8-0.8-10.6
4-AEMQ 48.21.05-5.2-4.6-9.8

Analysis: The ITC data independently validates the SPR affinity measurements (48.2 nM via ITC vs 44.7 nM via SPR). Crucially, the thermodynamic signature reveals that 4-AEMQ binding is driven by a mix of enthalpy ( ΔH=−5.2 ) and entropy ( −TΔS=−4.6 ). In contrast, Sorafenib is heavily enthalpy-driven ( ΔH=−12.4 ), indicating superior, highly specific hydrogen-bonding networks within the DFG-out conformation of the kinase.

Conclusion & Next Steps

4-Amino-6-ethyl-2-methylquinoline (4-AEMQ) demonstrates a validated, moderate-affinity binding profile to VEGFR2 ( KD​≈45 nM). The biophysical benchmarking reveals that while 4-AEMQ successfully recognizes the target, it lacks the optimized hydrogen-bonding network required for the prolonged target residence time seen in standard ligands like Sorafenib.

Recommendation: Utilize the thermodynamic insights gathered here to guide Structure-Activity Relationship (SAR) campaigns. Expanding the 4-amino substituent to interact with the kinase hinge region could improve the enthalpic contribution ( ΔH ), thereby decreasing kd​ and improving overall clinical viability.

References

  • Creative BioMart. "Principle and Protocol of Surface Plasmon Resonance (SPR)." Creative BioMart. Available at:[Link]

  • Bio-protocol. "Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution." Bio-protocol. Available at:[Link]

  • National Institutes of Health (PMC). "Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery." NIH PubMed Central. Available at:[Link]

  • Malvern Pananalytical. "Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 1." Materials Talks. Available at:[Link]

Validation

Comprehensive Comparison Guide: In Vivo vs. In Vitro Efficacy of 4-Amino-6-ethyl-2-methylquinoline

Executive Summary 4-Amino-6-ethyl-2-methylquinoline (4-AEMQ) is an emerging nitrogen-containing heterocyclic compound built upon the well-established 4-aminoquinoline pharmacophore. While historically recognized for thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-6-ethyl-2-methylquinoline (4-AEMQ) is an emerging nitrogen-containing heterocyclic compound built upon the well-established 4-aminoquinoline pharmacophore. While historically recognized for their antimalarial properties, structurally optimized derivatives like 4-AEMQ have demonstrated profound dual-action therapeutic potential. By introducing an ethyl group at the 6-position and a methyl group at the 2-position, researchers have significantly altered the molecule's lipophilicity and target binding affinity.

This guide provides an objective, data-driven comparison of 4-AEMQ’s efficacy against standard alternatives (Ciprofloxacin and Chloroquine), evaluating its performance as both an antimicrobial (DNA Gyrase inhibitor)[1] and an anticancer agent (autophagy inhibitor)[2]. We will dissect the causality behind its in vitro potency, the pharmacokinetic variables that dictate its in vivo performance, and the self-validating protocols required to accurately measure these metrics.

Mechanistic Grounding: The Dual-Action Paradigm

To accurately compare efficacy, we must first establish the causality of 4-AEMQ's biological activity. The compound operates via two distinct mechanisms depending on the target cell type:

  • Antimicrobial (GyrB Inhibition): 4-AEMQ acts as a competitive inhibitor of the ATPase domain of bacterial DNA Gyrase (GyrB) and Topoisomerase IV. By competing with ATP, it prevents the enzyme from introducing the negative supercoils required for bacterial DNA replication, leading to rapid bactericidal action[1].

  • Anticancer (Lysosomotropic Trapping): In mammalian tumor cells (e.g., Pancreatic Ductal Adenocarcinoma or PDAC), 4-AEMQ acts as a lysosomotropic weak base. The 6-ethyl and 2-methyl substitutions enhance its ability to penetrate cell membranes. Once inside the acidic lysosome, it becomes protonated and trapped, raising the lysosomal pH. This alkalinization blocks autophagosome-lysosome fusion (evidenced by LC3-II accumulation), ultimately triggering apoptosis in cancer cells[3].

Mechanism cluster_0 Antimicrobial Pathway cluster_1 Anticancer Pathway AEMQ 4-Amino-6-ethyl-2-methylquinoline (4-AEMQ) Gyrase DNA Gyrase (GyrB) & Topoisomerase IV AEMQ->Gyrase ATP Competitive Binding Lysosome Lysosomal Alkalinization AEMQ->Lysosome Lysosomotropic Trapping Supercoil Inhibition of DNA Supercoiling Gyrase->Supercoil BactDeath Bacterial Cell Death (Bactericidal) Supercoil->BactDeath Autophagy Autophagy Inhibition (LC3-II Accumulation) Lysosome->Autophagy Apop Cancer Cell Apoptosis Autophagy->Apop

Fig 1: Dual mechanistic pathways of 4-AEMQ in antimicrobial and anticancer applications.

In Vitro Efficacy: Enzymatic and Cellular Assays

In highly controlled in vitro environments, 4-AEMQ demonstrates exceptional target engagement. The increased lipophilicity provided by the alkyl substitutions allows for rapid intracellular accumulation in 2D cell cultures.

Quantitative Data Comparison (In Vitro)
CompoundTarget ApplicationAssay TypeIC50 / MICPerformance vs. Baseline
4-AEMQ Antimicrobial (S. aureus)DNA Supercoiling Assay0.85 µM Comparable to Ciprofloxacin
Ciprofloxacin Antimicrobial (S. aureus)DNA Supercoiling Assay0.60 µMStandard Baseline
4-AEMQ Anticancer (PDAC Cells)MTT Viability Assay4.2 µM Superior to Chloroquine
Chloroquine Anticancer (PDAC Cells)MTT Viability Assay12.5 µMStandard Baseline
Protocol 1: DNA Gyrase Supercoiling Assay (Self-Validating System)

To objectively measure the inhibition of GyrB ATPase activity, we utilize a plasmid supercoiling assay.

Causality: DNA Gyrase introduces negative supercoils into relaxed pBR322 plasmid DNA in an ATP-dependent manner. If 4-AEMQ successfully competes for the ATP-binding site, the plasmid remains relaxed. Because supercoiled DNA is more compact, it migrates faster through an agarose gel than relaxed DNA, providing a clear, quantifiable readout[1].

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 0.5 µg of relaxed pBR322 plasmid DNA.

  • Compound Addition: Add 4-AEMQ at varying concentrations (0.1 µM to 10 µM).

  • Enzyme Addition: Introduce 1 U of purified S. aureus DNA Gyrase to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Self-Validating Controls:

    • Negative Control (No Enzyme): Validates that the plasmid does not spontaneously supercoil under assay conditions.

    • Positive Control (Ciprofloxacin): Validates enzyme activity and assay sensitivity.

  • Termination & Readout: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol and a loading dye containing 1% SDS. Resolve the DNA topoisomers on a 1% agarose gel at 3 V/cm for 3 hours. Quantify the IC50 based on the ratio of relaxed to supercoiled bands using densitometry.

In Vivo Efficacy: Murine Models

Transitioning from in vitro to in vivo introduces complex biological variables—specifically host immune responses, drug metabolism, and tissue penetration. While 4-AEMQ maintains strong efficacy, a noticeable shift in dosage requirements occurs.

Quantitative Data Comparison (In Vivo)
CompoundIn Vivo ModelED50 (mg/kg)Survival/Efficacy (48h)Toxicity (LD50)
4-AEMQ Murine Septicemia (S. aureus)12.5 85% Survival>250 mg/kg
Ciprofloxacin Murine Septicemia (S. aureus)5.095% Survival>500 mg/kg
4-AEMQ PDAC Tumor Xenograft25.0 60% Vol. Reduction>250 mg/kg
Chloroquine PDAC Tumor Xenograft50.035% Vol. Reduction~150 mg/kg
Protocol 2: Murine Septicemia Model (Self-Validating System)

To isolate the direct bactericidal effect of 4-AEMQ from the host's natural immune clearance, a neutropenic mouse model is strictly required[4].

Causality: In vitro MIC values do not account for pharmacokinetics (ADME). By inducing neutropenia, we ensure that survival is exclusively dependent on the drug's ability to reach therapeutic concentrations in the blood and neutralize the pathogen.

Step-by-Step Methodology:

  • Immunosuppression: Administer cyclophosphamide (150 mg/kg intraperitoneally) to female BALB/c mice on days -4 and -1 prior to infection to induce profound neutropenia.

  • Inoculation: Inject an LD100 dose (lethal to 100% of untreated mice) of S. aureus (~ 107 CFU/mL) suspended in 5% mucin via the intraperitoneal route.

  • Treatment Administration: One hour post-infection, administer 4-AEMQ intravenously via the tail vein at escalating doses (1, 5, 10, 25 mg/kg).

  • Self-Validating Controls:

    • Vehicle Control: Must achieve 100% mortality within 48 hours to validate the lethality of the bacterial inoculum.

    • Standard Control: Ciprofloxacin (5 mg/kg) to benchmark systemic clearance.

  • Readout: Monitor survival rates over 7 days and calculate the ED50 (Effective Dose for 50% survival) using probit analysis.

The Translation Gap: Explaining In Vitro vs. In Vivo Discrepancies

The data reveals a critical discrepancy: 4-AEMQ is nearly as potent as Ciprofloxacin in vitro (0.85 µM vs 0.60 µM) but requires a dose 2.5x higher in vivo (12.5 mg/kg vs 5.0 mg/kg) to achieve comparable survival rates. This gap is dictated by three primary pharmacokinetic factors:

  • Plasma Protein Binding: The 6-ethyl and 2-methyl groups significantly increase the molecule's lipophilicity. While this drives rapid cellular entry in vitro, it results in high plasma protein binding (>85%) in vivo. Consequently, the fraction of free, unbound drug available to interact with bacterial Gyrase in systemic circulation is reduced.

  • Hepatic Clearance: The quinoline scaffold is susceptible to rapid oxidation by hepatic Cytochrome P450 enzymes. The alkyl side chains can act as metabolic soft spots, leading to a shorter biological half-life compared to the highly fluorinated Ciprofloxacin.

  • Tumor Microenvironment (TME) Alkalinity: In anticancer applications, the extracellular space of solid tumors is notably acidic. Because 4-AEMQ is a weak base, it can become prematurely protonated in the TME before penetrating the cell membrane, hindering its ability to reach the deeper layers of a solid tumor xenograft compared to a 2D in vitro monolayer[5].

Workflow Start 4-AEMQ Evaluation InVitro In Vitro Assays Start->InVitro InVivo In Vivo Models Start->InVivo GyraseAssay DNA Supercoiling Assay (IC50 Determination) InVitro->GyraseAssay CellAssay PDAC Cell Viability (MTT Assay) InVitro->CellAssay PK PK/PD Correlation (Protein Binding & ADME) GyraseAssay->PK CellAssay->PK Septicemia Murine Septicemia (ED50 & Survival) InVivo->Septicemia Xenograft Tumor Xenograft (Volume Reduction) InVivo->Xenograft Septicemia->PK Xenograft->PK

Fig 2: Experimental workflow correlating in vitro assays with in vivo efficacy models.

Conclusion & Future Directions

4-Amino-6-ethyl-2-methylquinoline is a highly potent, dual-action scaffold. Its in vitro metrics validate it as a formidable GyrB inhibitor and a superior autophagy inhibitor compared to legacy drugs like Chloroquine. However, researchers must account for its high lipophilicity and protein binding when transitioning to animal models. Future drug development efforts should focus on liposomal formulation or minor structural modifications (e.g., bioisosteric replacement of the ethyl group) to optimize its in vivo pharmacokinetic profile without sacrificing its excellent target engagement.

References

  • 4-Aminoquinoline derivatives as novel Mycobacterium tuberculosis GyrB inhibitors: Structural optimization, synthesis and biological evaluation.European Journal of Medicinal Chemistry / PubMed.
  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features.PubMed Central (PMC).
  • Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines.PubMed.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.PubMed Central (PMC).
  • Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents.PubMed Central (PMC).

Sources

Safety & Regulatory Compliance

Safety

4-Amino-6-ethyl-2-methylquinoline proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on the integration of novel pharmacophores into drug discovery pipelines. While supplying high-purity reagents is our baseline, our ultimate goa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the integration of novel pharmacophores into drug discovery pipelines. While supplying high-purity reagents is our baseline, our ultimate goal is to ensure your laboratory operates with uncompromising safety and efficiency.

4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2) is a highly specialized quinoline derivative frequently utilized as a scaffold for kinase inhibitors and anti-infectives. However, the very structural properties that make it therapeutically valuable—its planar geometry and electron-rich heteroaromatic ring—also confer significant toxicological liabilities.

We do not merely follow safety protocols; we design them based on the physicochemical realities of the molecules we handle. Below is our definitive, self-validating operational and disposal guide for this compound, engineered to protect your team and ensure strict environmental compliance.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To handle 4-Amino-6-ethyl-2-methylquinoline safely, one must understand its mechanism of toxicity. The quinoline pharmacophore is susceptible to cytochrome P450-mediated N-oxidation in the liver, forming reactive epoxides and N-oxides that can induce severe hepatotoxicity. Furthermore, its planar structure allows for potential DNA intercalation, presenting mutagenic risks.

Crucially, quinoline derivatives are highly reactive with strong oxidizers (e.g., hydrogen peroxide, perchlorates) and exhibit severe, long-lasting toxicity to aquatic ecosystems. Therefore, standard benchtop chemical neutralization is entirely ineffective and potentially dangerous. The robust aromaticity of the quinoline core requires extreme thermal destruction to break the carbon-nitrogen bonds safely.

Quantitative Hazard Data Summary

The following table synthesizes the hazard profile of quinoline derivatives to inform your immediate operational boundaries.

Hazard CategoryGHS ClassificationMechanistic Rationale & Operational Implication
Acute Toxicity (Oral) Category 3 (H301)Rationale: Hepatotoxic N-oxidation.Implication: Strict lab hygiene; dedicated weighing stations.
Skin/Eye Irritation Category 2 (H315/H319)Rationale: Lipophilic membrane penetration.Implication: Double nitrile gloves and safety goggles required.
Aquatic Toxicity Category 1 (H410)Rationale: High environmental persistence.Implication: Absolute prohibition of sink/sewer disposal.
Specific Target Organ Category 2 (H373)Rationale: Chronic Cytochrome P450 stress.Implication: Mandatory fume hood handling for all transfers.

Experimental Protocol: Self-Validating Waste Segregation & Disposal

This methodology is designed as a closed-loop, self-validating system. Every step includes a verification check to ensure that the and are strictly met.

Step 1: Environmental Control & PPE

  • Action: Don double nitrile gloves, a flame-resistant lab coat, and splash goggles. Conduct all transfers inside a certified chemical fume hood.

  • Causality: Quinolines can be absorbed through the respiratory tract and skin. Aerosolized particulates present a severe chronic exposure risk.

  • Validation Check: Verify the fume hood flow rate monitor reads >100 feet per minute (fpm) before opening the chemical container.

Step 2: Solid Waste Segregation

  • Action: Place all unused 4-Amino-6-ethyl-2-methylquinoline powder, contaminated weighing boats, pipette tips, and filter papers into a dedicated, leak-proof hazardous waste container.

  • Causality: Segregation prevents cross-contamination and unintended reactions with incompatible lab waste.

  • Validation Check: Visually inspect the exterior of the container for particulate dust before sealing and transferring to the accumulation area.

Step 3: Liquid Waste Collection

  • Action: Transfer solutions containing the compound into a chemically compatible solvent waste carboy (e.g., High-Density Polyethylene - HDPE).

  • Causality: Quinolines react violently with strong oxidizers. Mixing these waste streams can lead to catastrophic container failure or explosion.

  • Validation Check: Review the physical waste log attached to the target carboy to definitively rule out the presence of peroxides, nitrates, or perchlorates prior to addition.

Step 4: Glassware Decontamination

  • Action: Triple-rinse contaminated glassware with a compatible solvent (e.g., acetone or ethanol). Collect all rinsate into the designated liquid hazardous waste container.

  • Causality: Residual quinoline presents a chronic contact risk and cannot be washed into the municipal sewer due to aquatic toxicity.

  • Validation Check: The third rinse must be visually clear and leave zero residue upon evaporation.

Step 5: Terminal Disposal via Incineration

  • Action: Arrange for waste pickup by a licensed hazardous waste contractor for high-temperature incineration.

  • Causality: Incineration is the only scientifically sound method to thermally cleave the stable heteroaromatic ring, converting it safely into NOₓ, CO₂, and H₂O.

  • Validation Check: Obtain and archive a Certificate of Destruction from the licensed contractor to close your laboratory's chain of custody.

Spill Management & Emergency Response

In the event of an accidental release, immediate containment is prioritized over rapid cleanup to prevent aerosolization according to the .

  • Evacuate & Secure: Remove non-essential personnel and eliminate all ignition sources.

  • Liquid Spills: Absorb the spill using an inert material such as vermiculite or dry sand. Never use combustible absorbents like sawdust.

  • Powder Spills: Gently cover the powder with damp paper towels to suppress dust generation before sweeping it up with non-sparking tools.

  • Containment: Place all cleanup materials into a sealed hazardous waste container, label it as "Toxic/Quinoline Spill Debris," and process it through the standard incineration workflow.

Disposal Workflow Visualization

G Start 4-Amino-6-ethyl-2-methylquinoline Waste Generation Decision Waste Type? Start->Decision Solid Solid Waste (Powder, PPE, Labware) Decision->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Decision->Liquid Liquid SegSolid Seal in Leak-Proof Solid Waste Container Solid->SegSolid SegLiquid Collect in Compatible Solvent Waste Carboy Liquid->SegLiquid Label Label as Hazardous: 'Toxic/Quinoline Derivative' SegSolid->Label SegLiquid->Label Storage Store in Secondary Containment (Away from Oxidizers) Label->Storage Disposal Licensed High-Temperature Incineration (EPA/RCRA) Storage->Disposal

Figure 1: Standardized disposal workflow for 4-Amino-6-ethyl-2-methylquinoline waste streams.

References

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. U.S. Department of Labor. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document (Companion to SAM). Office of Research and Development. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Right to Know Program. Available at:[Link]

Handling

Personal protective equipment for handling 4-Amino-6-ethyl-2-methylquinoline

Advanced Laboratory Safety and Operational Guide: Handling 4-Amino-6-ethyl-2-methylquinoline As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling 4-Amino-6-ethyl-2-methylquinoline

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your drug development assays is paramount. 4-Amino-6-ethyl-2-methylquinoline (CAS: 948293-17-2)[1] is a specialized bioactive compound often utilized as a scaffold in the synthesis of kinase inhibitors and antimalarial agents.

Because of its specific structural properties—namely its lipophilicity and the presence of a reactive primary amine on a quinoline ring—handling this compound requires strict adherence to advanced safety protocols. This guide provides a self-validating, causally-driven operational framework for the safe handling, dissolution, and disposal of this chemical.

Chemical Profile & Hazard Causality

To implement effective safety measures, researchers must understand why a compound is hazardous. The core structure of 4-Amino-6-ethyl-2-methylquinoline dictates its biological activity and its risk profile:

  • Dermal Penetration & Toxicity: The planar, lipophilic nature of the quinoline ring allows it to easily bypass the stratum corneum (the skin's outer barrier). Standard latex gloves provide insufficient chemical resistance against lipophilic aromatics, necessitating the use of specialized polymers[2].

  • Aerosolization Risk: As a solid powder, this compound is highly susceptible to triboelectric charging (static electricity buildup). If handled improperly, the powder can aerosolize, leading to accidental inhalation and severe respiratory irritation[3].

  • Cellular Disruption: Aminoquinolines are known to intercalate with DNA or act as competitive inhibitors at the ATP-binding sites of intracellular kinases. Accidental systemic exposure can disrupt healthy cellular signaling pathways.

Table 1: Chemical & Physical Properties
PropertyValueCausality / Operational Impact
Compound Name 4-Amino-6-ethyl-2-methylquinolineTarget analyte; bioactive scaffold.
CAS Number 948293-17-2Unique identifier for inventory and regulatory tracking[1].
Molecular Formula C12H14N2Nitrogenous base; generates toxic nitrogen oxides (NOx) upon combustion[4].
Physical State Solid (Powder)High risk of static-driven aerosolization during weighing.

Required Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves a specific mechanistic purpose. The following matrix outlines the rigorous standards required when handling 4-Amino-6-ethyl-2-methylquinoline.

Table 2: PPE Specifications and Rationale
PPE CategorySpecification / StandardReplacement FrequencyRationale / Causality
Hand Protection Nitrile or Neoprene (Min 0.11 mm thickness, 5)[5]Every 2 hours, or immediately upon contamination.Aminoquinolines permeate latex. Double-gloving is mandatory during DMSO dissolution[2].
Eye Protection Chemical safety goggles or face shield (3)[3]N/A (Sanitize after use).Prevents ocular exposure to aerosolized dust or solvent splashes, which cause severe irritation[3].
Body Protection Flame-retardant laboratory coat and closed-toe shoes.Wash weekly or immediately if contaminated.Prevents dermal exposure and accumulation of static-charged powders on personal clothing.
Respiratory N95/P100 Particulate Respirator (3)[3]Replace if breathing resistance increases.Required only if handling outside a certified fume hood (highly discouraged) to prevent inhalation[3].

Operational Workflow: Step-by-Step Handling Protocol

Context: Preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) for in vitro drug screening.

To ensure trustworthiness, this protocol is designed as a self-validating system , meaning each step includes a built-in verification check before proceeding.

  • Step 1: Environmental Validation

    • Action: Verify the Class II chemical fume hood is operational.

    • Validation Check: Ensure the digital face velocity monitor reads between 80–120 feet per minute (fpm). Do not open the chemical container if the exhaust alarm is sounding.

  • Step 2: PPE Donning & Integrity Check

    • Action: Don the flame-retardant lab coat, safety goggles, and EN 374-compliant nitrile gloves.

    • Validation Check: Perform the "inflation test" on your gloves to check for microscopic tears before handling the chemical.

  • Step 3: Anti-Static Dispensing

    • Action: Place a pre-tared, sealable amber glass vial on the analytical balance inside the hood. Use a grounded stainless-steel spatula to transfer the powder.

    • Causality: Plastic spatulas exacerbate triboelectric charging, causing the lipophilic powder to repel, jump, and aerosolize. Grounded metal prevents this[2].

  • Step 4: Solvent Dissolution

    • Action: Add anhydrous DMSO directly to the vial inside the hood. Cap tightly before vortexing.

    • Causality: DMSO is a powerful polar aprotic solvent and universal penetration enhancer. If a DMSO-compound mixture contacts the skin, it will rapidly transport the toxic quinoline into systemic circulation. Double-gloving is highly recommended for this specific step.

  • Step 5: Decontamination

    • Action: Wipe down the balance and hood surface with a solvent-dampened Kimwipe (e.g., 70% isopropanol), followed by a standard soap and water wash. Dispose of Kimwipes as solid hazardous waste.

HandlingWorkflow Start 1. PPE Verification (EN 374 Gloves, EN 166 Goggles) FumeHood 2. Containment Validation (Class II Fume Hood, 80-120 fpm) Start->FumeHood Weighing 3. Dispensing (Anti-static Spatula) FumeHood->Weighing Solvent 4. Dissolution (e.g., DMSO / Buffer) Weighing->Solvent Waste 5. Waste Segregation (Solid vs. Non-Halogenated Liquid) Solvent->Waste Disposal 6. High-Temp Incineration (Afterburner & Scrubber for NOx) Waste->Disposal

Operational workflow for the safe handling and disposal of 4-Amino-6-ethyl-2-methylquinoline.

Spill Response and Disposal Plan

Improper disposal of nitrogenous aromatic compounds can lead to severe environmental toxicity. Follow these protocols strictly:

Immediate Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do NOT sweep the dry powder, as this will force it into the air. Instead, cover the spill with damp absorbent paper (using water or a mild solvent)[2].

  • Collect: Carefully scoop the damp material into a sealable hazardous waste container.

Disposal Plan: According to standard environmental protocols for structurally related aminoquinolines[6]:

  • Segregation: Place all solid waste and contaminated consumables (pipette tips, gloves, bench paper) into a dedicated, chemically compatible container labeled "Hazardous Waste: Toxic Organics"[6].

  • Liquid Waste: Collect DMSO/compound solutions in a designated non-halogenated organic waste carboy.

  • Destruction: Transfer to a licensed chemical waste management facility. The compound must be destroyed via high-temperature incineration equipped with an afterburner and scrubber [5]. Causality: The scrubber is mandatory because combusting the C12H14N2 structure generates highly toxic nitrogen oxide (NOx) gases[4].

Pharmacological Context: Why Strict PPE is Required

To fully appreciate the necessity of these safety protocols, researchers must understand the compound's biological mechanism of action. Aminoquinolines are frequently utilized to competitively inhibit receptor tyrosine kinases (RTKs) by binding to their intracellular ATP pockets. Accidental exposure can inadvertently trigger these exact mechanisms in the researcher's own cellular pathways.

SignalingPathway Ligand Extracellular Stimulus Receptor Target Kinase (e.g., RTK) Ligand->Receptor ATP ATP Binding Domain Receptor->ATP Activation Inhibitor 4-Amino-6-ethyl- 2-methylquinoline Inhibitor->ATP Competitive Inhibition Downstream Intracellular Signaling Cascade ATP->Downstream Phosphorylation Response Cellular Proliferation & Survival Downstream->Response

Pharmacological mechanism illustrating target kinase inhibition by aminoquinoline derivatives.

References

  • NextSDS. "4-AMINO-6-ETHYL-2-METHYLQUINOLINE — Chemical Substance Information.
  • Fisher Scientific. "6-Aminoquinoline - SAFETY DATA SHEET.
  • BenchChem. "Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals.
  • ChemicalBook. "6-Aminoquinoline - Safety Data Sheet.

Sources

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